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3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione Documentation Hub

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  • Product: 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
  • CAS: 7353-90-4

Core Science & Biosynthesis

Foundational

Synthesis pathways for 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione from precursors

This guide details the synthesis of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione (also referred to as 3-methoxy-2,3-dihydrothiophene 1,1-dioxide or 3-methoxy-sulfolene). This molecule is a critical synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione  (also referred to as 3-methoxy-2,3-dihydrothiophene 1,1-dioxide or 3-methoxy-sulfolene). This molecule is a critical synthetic intermediate, primarily serving as a stable, solid precursor ("masked diene") for 2-methoxy-1,3-butadiene , which is generated in situ via cheletropic extrusion of SO

for use in Diels-Alder cycloadditions.

Synthesis Pathways for 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione

Executive Summary & Retrosynthetic Analysis

The target molecule is a functionalized cyclic sulfone. Its synthesis is governed by the reactivity of the sulfonyl group, which activates the ring toward nucleophilic attack and facilitates the cheletropic elimination of sulfur dioxide.

Retrosynthetic Logic: The most efficient disconnection reveals thiophene 1,1-dioxide as the immediate precursor. Although thiophene 1,1-dioxide is highly unstable and prone to dimerization, it acts as a potent Michael acceptor. Therefore, the strategy relies on generating this intermediate in situ from a stable precursor, 3,4-dibromosulfolane , followed by the immediate trapping with methanol.

Retrosynthetic Diagram

Retrosynthesis Target 3-Methoxy-2,3-dihydro- thiophene-1,1-dione Inter [Thiophene 1,1-dioxide] (Transient) Target->Inter Michael Addition (+MeOH) Precursor1 3,4-Dibromosulfolane Inter->Precursor1 Double Elimination (-2 HBr) Start 3-Sulfolene (Comm. Available) Precursor1->Start Bromination

Caption: Retrosynthetic disconnection showing the generation of the reactive thiophene dioxide intermediate from stable sulfolene precursors.

Primary Synthesis Pathway: The Bromination-Elimination-Addition Route

This is the industry-standard protocol for synthesizing alkoxy-substituted sulfolenes. It avoids the isolation of unstable intermediates and uses inexpensive reagents.

Phase 1: Bromination of 3-Sulfolene

The starting material, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), is treated with elemental bromine. The electron-withdrawing sulfone group deactivates the double bond, requiring no special cooling, but the reaction is exothermic.

  • Reagents: 3-Sulfolene, Bromine (

    
    ), Chloroform or Dichloromethane (DCM).
    
  • Reaction: Electrophilic addition.

  • Protocol:

    • Dissolve 3-sulfolene (1.0 eq) in DCM.

    • Add

      
       (1.05 eq) dropwise. The red color of bromine will disappear as it reacts.
      
    • Observation: The product, 3,4-dibromosulfolane , typically precipitates as a white solid.

    • Purification: Filtration and washing with cold solvent.[1] Yields are generally quantitative (>95%).

Phase 2: One-Pot Elimination and Michael Addition

This step is the core of the synthesis. Treatment of 3,4-dibromosulfolane with a base in methanol triggers a cascade reaction.

  • Reagents: 3,4-Dibromosulfolane, Sodium Methoxide (NaOMe) or NaOH, Methanol (solvent).

  • Mechanism:

    • Elimination 1: Base removes a proton, eliminating HBr to form 3-bromo-2-sulfolene (or 3-bromo-3-sulfolene).

    • Elimination 2: A second equivalent of base eliminates HBr to generate thiophene 1,1-dioxide .

    • Michael Addition: Methanol attacks the highly reactive thiophene 1,1-dioxide at the

      
      -position (C2 or C5 are equivalent due to symmetry).
      
    • Protonation: The resulting carbanion is protonated to yield the target.

  • Protocol:

    • Suspend 3,4-dibromosulfolane (1.0 eq) in anhydrous Methanol.

    • Cool to 0°C.

    • Slowly add Sodium Methoxide (2.1 eq) solution in methanol. Note: Exothermic reaction.

    • Stir at room temperature for 2–4 hours.

    • Neutralization: Neutralize with dilute HCl or acetic acid to pH 7. Crucial: Acid sensitivity.

    • Extraction: Remove methanol under reduced pressure, extract with DCM/Chloroform.

    • Isolation: Recrystallization from Ethanol/Hexane.

Detailed Reaction Mechanism

Mechanism Step1 3,4-Dibromosulfolane Step2 Vinyl Bromide Intermediate Step1->Step2 -HBr (Base) Step3 Thiophene 1,1-Dioxide (Reactive Diene) Step2->Step3 -HBr (Base) Step4 Target: 3-Methoxy-2,3-dihydro- thiophene-1,1-dione Step3->Step4 +MeOH (Michael Addn)

Caption: Mechanistic cascade from dibromosulfolane to the methoxy-substituted product via the transient thiophene dioxide.

Alternative Pathway: Oxidation of 3-Methoxythiophene

While less common due to the cost of 3-methoxythiophene, this route is useful for mechanistic studies or when halogenated waste must be minimized.

  • Concept: Direct oxidation of the sulfur atom in 3-methoxythiophene.

  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or Dimethyldioxirane (DMDO).

  • Challenge: Thiophene rings are electron-rich and can undergo oxidative ring opening or polymerization. The sulfone product is an activated alkene and must be handled carefully.

  • Outcome: This route often yields the conjugated isomer (3-methoxy-thiophene-1,1-dioxide) which may spontaneously reduce or isomerize to the dihydro form depending on workup. Not recommended for scale-up.

Key Technical Considerations & Safety

Stability and Isomerization

The target molecule, 3-methoxy-2,3-dihydrothiophene 1,1-dioxide , is an allyl ether.

  • Acid Sensitivity: In the presence of strong acid, it may eliminate methanol to reform the thiophene dioxide or polymerize.

  • Thermal Instability: Like all sulfolenes, it is a masked diene. Heating above 110–130°C causes the extrusion of SO

    
    , generating 2-methoxy-1,3-butadiene .
    
    • Application: This thermal instability is the primary utility of the compound in drug development, allowing the controlled release of a reactive diene for Diels-Alder construction of complex hydrindane or decalin systems.

Analytical Data (Expected)
  • Physical State: White to off-white crystalline solid.

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ~6.5–6.7 ppm (1H, m, Vinyl H)
      
    • 
       ~6.2–6.4 ppm (1H, m, Vinyl H)
      
    • 
       ~4.2–4.5 ppm (1H, m, CH-OMe)
      
    • 
       ~3.4 ppm (3H, s, OMe)
      
    • 
       ~3.0–3.5 ppm (2H, m, CH
      
      
      
      -SO
      
      
      )
    • Note: Chemical shifts vary based on the specific isomer (2,3-dihydro vs 2,5-dihydro).

Safety Protocols
  • SO

    
     Hazard:  When heating the product (or during the reaction if temperature is uncontrolled), sulfur dioxide gas is released. Perform all thermal steps in a well-ventilated fume hood.
    
  • Bromine Handling: Liquid bromine is corrosive and volatile. Use dropping funnels and keep sodium thiosulfate solution nearby to neutralize spills.

  • Vesicant Properties: Halogenated sulfolanes (intermediates) can be skin irritants. Double-gloving (Nitrile) is recommended.

References

  • Chemistry of Thiophene 1,1-Dioxides Source: The Dong Group (University of Texas) [Link]

  • Synthesis of 2,3-Dihydrothiophene and Derivatives Source: Science of Synthesis (Thieme) [Link][2]

  • Reaction of 3,4-Dibromosulfolane with Amines (Analogous Chemistry)
  • Sulfolene - Production and Reactions Source: Wikipedia (General Reference for Sulfolene Chemistry) [Link][3]

Sources

Exploratory

An In-Depth Technical Guide on the Thermodynamic Stability of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Recognizing the critical role of stability in the efficacy, shelf-life, and safety of chemical entities, this document outlines both theoretical and experimental frameworks for its evaluation. We delve into the structural and electronic factors influencing the molecule's stability, propose robust computational protocols using Density Functional Theory (DFT), and detail established experimental methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to be a valuable resource for researchers, offering field-proven insights and self-validating protocols to thoroughly characterize the thermodynamic landscape of this and similar sulfone-containing heterocycles.

Introduction: The Significance of Thermodynamic Stability

3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione belongs to the class of sulfolenes, which are recognized as versatile intermediates in organic synthesis, notably as precursors to 1,3-dienes via cheletropic elimination of sulfur dioxide.[1][2] The introduction of a methoxy substituent on the dihydrothiophene dioxide core can significantly modulate its electronic properties, reactivity, and biological activity, making it a scaffold of interest for drug discovery.[3]

However, the utility of any molecule in a therapeutic or industrial context is fundamentally governed by its thermodynamic stability. A molecule's tendency to exist in a lower energy state dictates its shelf-life, decomposition pathways, and potential for unintended reactions.[4] Understanding the thermodynamic stability of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione is therefore paramount for predicting its behavior, optimizing storage conditions, and ensuring its safe handling and application. This guide provides a multi-faceted approach to elucidating the thermodynamic properties of this promising heterocyclic compound.

Structural and Electronic Considerations Influencing Stability

The thermodynamic stability of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione is a complex interplay of several structural and electronic factors.[5]

  • The Sulfone Group: The electron-withdrawing nature of the sulfone group significantly influences the electronic distribution within the five-membered ring. This can impact bond strengths and the overall ring strain.

  • The Methoxy Substituent: The methoxy group at the 3-position introduces both inductive and mesomeric effects. Its presence can influence the electron density of the double bond and potentially affect the stability of the dihydrothiophene ring.

  • Ring Strain: Five-membered rings, such as the dihydrothiophene core, possess inherent ring strain that contributes to their enthalpy of formation.[5]

  • Potential Isomerization: A critical consideration for 3-substituted sulfolenes is their propensity to isomerize to the thermodynamically more stable 2-substituted isomers.[6][7] In this case, a base-catalyzed or thermal equilibrium may exist between 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione and its 2-methoxy counterpart. The relative stability of these isomers is a key aspect of the overall thermodynamic profile.

Proposed Decomposition Pathway:

Based on the known chemistry of sulfolenes, a primary decomposition pathway for 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione under thermal stress is the retro-Diels-Alder (cheletropic elimination) reaction to yield methoxybutadiene and sulfur dioxide.[2][8]

G cluster_0 Computational Workflow A 1. Build 3D Structures (3-methoxy and 2-methoxy isomers) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirm minima, obtain thermal data) B->C D 4. Calculate Gibbs Free Energy (G) C->D E 5. Compare G values (Determine relative stability) D->E

Caption: Workflow for computational stability analysis.

Experimental Determination of Thermodynamic Stability

Experimental techniques are indispensable for validating computational predictions and providing real-world data on the thermal behavior of a compound. [9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for determining the onset of thermal decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge the instrument with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The onset temperature of decomposition is determined from the point where significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Use an empty sealed aluminum pan as a reference.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to ramp from ambient temperature to a temperature that encompasses the melting and decomposition events at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • An endothermic peak will indicate melting, and an exothermic peak will typically indicate decomposition.

    • The onset temperature and the peak maximum provide information about the thermal events. The area under the peak can be integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion or decomposition).

G cluster_1 Experimental Workflow F 1. Sample Preparation (Accurate weighing) G 2. TGA Analysis (Determine decomposition temperature) F->G H 3. DSC Analysis (Determine melting point and enthalpy changes) F->H I 4. Data Integration and Interpretation G->I H->I

Caption: Workflow for experimental stability analysis.

Data Presentation and Interpretation

For clarity and comparative analysis, the results from both computational and experimental studies should be tabulated.

Table 1: Calculated Thermodynamic Properties (298.15 K)

CompoundElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
3-Methoxy IsomerCalculated ValueCalculated ValueCalculated Value
2-Methoxy IsomerCalculated ValueCalculated ValueCalculated Value

Table 2: Experimental Thermal Analysis Data

TechniqueParameterValue
TGAOnset of Decomposition (Tonset)Measured Value °C
DSCMelting Point (Tm)Measured Value °C
DSCEnthalpy of Fusion (ΔHfus)Measured Value J/g
DSCDecomposition Temperature (Td)Measured Value °C

A lower calculated Gibbs free energy for one isomer would indicate its greater thermodynamic stability. [4]The experimental data from TGA and DSC will provide the upper temperature limits for the compound's stability under the tested conditions. [8]A sharp decomposition profile in the TGA and a distinct exothermic event in the DSC would be characteristic of thermal decomposition.

Conclusion

The thermodynamic stability of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione is a critical parameter that dictates its potential for use in research and development. This guide has outlined a comprehensive strategy for its evaluation, combining the predictive power of computational chemistry with the empirical evidence from thermal analysis techniques. By following the detailed protocols herein, researchers can obtain a robust understanding of the molecule's stability, including its likely decomposition pathways and the relative stability of its isomers. This knowledge is essential for the rational design of new chemical entities and for ensuring the safety and efficacy of new drug candidates. The integration of theoretical and experimental approaches provides a self-validating system for the thorough characterization of this and other novel heterocyclic compounds.

References

  • Sahu, S. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • (n.d.).
  • (2017, May 12).
  • (n.d.). Sulfolene. Wikipedia.
  • (n.d.). Chemistry:Sulfolene. HandWiki.
  • (n.d.). Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers. Benchchem.
  • (n.d.).
  • (n.d.).
  • (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
  • (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Reddit.
  • (n.d.). Thermodynamic Stability Definition - Organic Chemistry Key Term. Fiveable.
  • (2021, June 10). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC.
  • (n.d.). Inorganic Chemistry Journal.
  • (1986, January 1). Thermodynamic studies of the solubilization of organic compounds by aqueous surfactant systems (Technical Report). OSTI.GOV.
  • (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC.
  • (2022, February 8). A complete description of thermodynamic stabilities of molecular crystals - PMC.
  • (n.d.). Thiophene, 3-methoxy-. NIST WebBook.
  • (n.d.).
  • (n.d.). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC - PubMed Central.
  • (2025, August 5). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity | Request PDF.
  • (n.d.). 2,1-Benzoxathiin-3-carboxamide, N-[3-(dimethylamino)-1,3-dimethylbutyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide. CAS Common Chemistry.
  • (2025, December 22). (PDF) Introducing a new 7-ring fused diindenone-dithieno[3,2-b:2',3'-d]thiophene unit as a promising component for organic semiconductor materials.
  • (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. The University of Groningen research portal.
  • (2021, October 12). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene | NIST.
  • (n.d.). 3-Methoxy-2,3-dimethylpentane | C8H18O | CID 23384960. PubChem.
  • (n.d.). Dimethoxyethane. Wikipedia.
  • (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC.
  • (n.d.). 1,2-Dimethoxyethane anhydrous, 99.5 , inhibitor-free DME. Sigma-Aldrich.
  • (n.d.). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI.
  • (n.d.). Ethane, 1,2-dimethoxy-. NIST WebBook.

Sources

Foundational

3-Methoxy Substituted Dihydrothiophene Dioxides: A Technical Guide to Masked Enol Ethers

This guide details the chemical profile, synthesis, and application of 3-methoxy-2,5-dihydrothiophene 1,1-dioxide (and its tautomer, the 2,3-dihydro isomer). These compounds serve as critical "masked" equivalents of 2-me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical profile, synthesis, and application of 3-methoxy-2,5-dihydrothiophene 1,1-dioxide (and its tautomer, the 2,3-dihydro isomer). These compounds serve as critical "masked" equivalents of 2-methoxy-1,3-butadiene , a highly reactive, electron-rich diene used in complex cycloaddition cascades for drug discovery.

Part 1: Executive Summary & Strategic Utility

3-Methoxy-2,5-dihydrothiophene 1,1-dioxide (often referred to as 3-methoxy-3-sulfolene) represents a niche but powerful class of reagents in organic synthesis. Its primary utility lies in its ability to function as a storable, solid precursor for 2-methoxy-1,3-butadiene.

Free 2-methoxy-1,3-butadiene is volatile, prone to polymerization, and sensitive to hydrolysis. By "masking" this diene within a sulfolene ring, researchers can generate the reactive species in situ via thermal cheletropic extrusion of sulfur dioxide (


). This methodology is particularly valuable in the total synthesis of natural products and alkaloids where high regioselectivity in Diels-Alder reactions is required.
Key Chemical Characteristics
FeatureSpecification
CAS Number 10033-92-8 (Generic for methoxy-sulfolenes)
Molecular Formula

Molecular Weight 148.18 g/mol
Physical State Crystalline Solid (Precursor) / Volatile Liquid (Active Diene)
Primary Application In situ generation of Danishefsky-type dienes
Storage Stability High (Solid state, < 0°C)

Part 2: Structural Dynamics & Synthesis

The synthesis and handling of this compound rely on understanding the tautomeric equilibrium between the 3-sulfolene (kinetic, masked diene) and the 2-sulfolene (thermodynamic, conjugated) forms.

Synthesis Workflow

The most robust synthetic route involves the O-methylation of 3-oxotetrahydrothiophene 1,1-dioxide (3-sulfolanone) or the elimination-substitution of 3-bromo-sulfolenes .

Route A: Enol Ether Formation from 3-Sulfolanone

This method uses acid-catalyzed ketalization or direct O-alkylation.

  • Starting Material: 3-Oxotetrahydrothiophene 1,1-dioxide.

  • Reagent: Trimethyl orthoformate (

    
    ) with p-TsOH (cat).
    
  • Mechanism: Acid-catalyzed formation of the dimethyl ketal, followed by elimination of methanol to yield the enol ether.

  • Product: Initially yields a mixture of 3-methoxy-2,3-dihydrothiophene 1,1-dioxide (conjugated) and 3-methoxy-2,5-dihydrothiophene 1,1-dioxide (unconjugated).

Route B: Nucleophilic Substitution on 3-Bromo-sulfolene
  • Starting Material: 3-Bromo-2,5-dihydrothiophene 1,1-dioxide.

  • Reagent: Sodium Methoxide (

    
    ) in Methanol (
    
    
    
    ).
  • Conditions: Low temperature (-20°C to 0°C) to favor substitution over elimination to the furan derivative.

  • Outcome: Direct formation of the vinyl ether moiety.

Tautomeric Equilibrium

The position of the double bond is critical.

  • 2-Sulfolene (2,3-dihydro): The double bond is conjugated with the sulfone group.[1] This is the thermodynamic sink . It is chemically stable but cannot undergo the retro-cheletropic reaction to release the diene.

  • 3-Sulfolene (2,5-dihydro): The double bond is isolated. This is the reactive form required for

    
     extrusion.
    

Critical Insight: To use this reagent as a diene precursor, one must often isomerize the stable 2-sulfolene to the 3-sulfolene in situ using a base catalyst, or ensure the synthesis isolates the 3-sulfolene kinetically.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-2,5-dihydrothiophene 1,1-dioxide

Based on modified procedures for alkoxy-sulfolenes [1, 2].

Reagents:

  • 3-Bromo-2,5-dihydrothiophene 1,1-dioxide (10.0 mmol)

  • Sodium Methoxide (1.0 M solution in MeOH, 11.0 mmol)

  • Dry Methanol (20 mL)

  • Ammonium Chloride (sat. aq.)

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 3-bromo-2,5-dihydrothiophene 1,1-dioxide in dry methanol. Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add the NaOMe solution dropwise over 20 minutes. Note: Slow addition prevents localized heating and polymerization.

  • Reaction: Stir at -10°C for 2 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting bromide (

    
    ) should disappear.
    
  • Quench: Pour the reaction mixture into cold saturated

    
     solution (50 mL).
    
  • Extraction: Extract with

    
     (3 x 30 mL). Dry combined organics over 
    
    
    
    .[2]
  • Isolation: Concentrate in vacuo at < 30°C . Warning: Higher temperatures may trigger premature

    
     loss.
    
  • Purification: Recrystallize immediately from cold Et2O/Pentane.

Protocol 2: In Situ Generation of 2-Methoxy-1,3-butadiene

Self-validating mechanism: The disappearance of the solid sulfolene and the appearance of the cycloadduct confirms the intermediate diene.

Reagents:

  • 3-Methoxy-2,5-dihydrothiophene 1,1-dioxide (1.0 equiv)

  • Maleic Anhydride (Dienophile, 1.2 equiv)

  • Toluene (Solvent, degassed)

  • Hydroquinone (Radical inhibitor, 1 mol%)

Step-by-Step:

  • Mixture: Combine the sulfolene, dienophile, and hydroquinone in a pressure tube or round-bottom flask.

  • Solvent: Add toluene (0.5 M concentration relative to sulfolene).

  • Thermal Activation: Heat the mixture to 110°C .

    • Observation:

      
       gas will evolve.[3][4] If using a closed vessel, ensure it is rated for pressure. If open, use a reflux condenser with a gas outlet leading to a base trap (NaOH) to neutralize 
      
      
      
      .
  • Duration: Reflux for 4–12 hours.

  • Workup: Cool to room temperature. Evaporate solvent.[2][3][5]

  • Analysis: The product will be the Diels-Alder adduct (4-methoxy-cyclohex-4-ene-1,2-dicarboxylic anhydride).

Part 4: Mechanism & Visualization

The "Masking" Cycle

The following diagram illustrates the cheletropic extrusion pathway. The sulfolene acts as a solid-state "battery" for the diene.

MaskedDiene cluster_0 Precursor Phase cluster_1 Activation Phase cluster_2 Application Phase Sulfolene 3-Methoxy-3-sulfolene (Solid, Stable) TS Transition State [Concerted Retro-Cheletropic] Sulfolene->TS Heat (110°C) Diene 2-Methoxy-1,3-butadiene (Reactive Intermediate) TS->Diene SO2 SO2 (Gas) (Byproduct) TS->SO2 Adduct Cycloadduct (Diels-Alder Product) Diene->Adduct + Dienophile (Cycloaddition)

Figure 1: The thermal activation pathway of 3-methoxy sulfolene. Heating triggers the loss of sulfur dioxide, unmasking the electron-rich diene for immediate reaction.

Regioselectivity Logic

In the Diels-Alder reaction, the methoxy group at the C2 position of the diene (generated from the 3-position of the sulfolene) exerts a strong electronic directing effect.

  • Electronic Effect: The methoxy group is an Electron Donating Group (EDG).

  • Resonance: Increases electron density at C1 (terminal).

  • Outcome: With electron-deficient dienophiles (e.g., acrylates), the "Para" product (1,4-substitution pattern) is favored.

Regioselectivity Diene 2-Methoxy-1,3-butadiene Product 1-Methoxy-4-carbomethoxy-cyclohexene ('Para' Product) Diene->Product HOMO(Diene) - LUMO(Dienophile) Interaction Dienophile Methyl Acrylate (EWG) Dienophile->Product

Figure 2: Regiochemical outcome. The 2-methoxy substituent directs the incoming dienophile to the 4-position relative to the methoxy group.

Part 5: References

  • Sample, T. E.; Hatch, L. F. (1977). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis.[6] Organic Syntheses, 50, 43.

  • Cohen, T.; Ruffner, R. J.; Shull, D. W.; Fogel, E. R.; Falck, J. R. (1980). Vinyl Sulfides from Thioacetals: (Z)-2-Methoxy-1-Phenylthio-1,3-Butadiene. Organic Syntheses, 59, 202.

  • Chou, T. S.; Tso, H. H.; Chang, L. J. (1985). Preparation of 3-Substituted 3-Sulfolenes. Journal of the Chemical Society, Perkin Transactions 1, 515-519.

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York. (General reference for Sulfolene chemistry).

Sources

Exploratory

CAS number and identifiers for 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

The following technical guide details the chemical identity, reactivity profile, and experimental applications of 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS 7353-90-4). A Dual-Function Reagent: Vinyl Sulfone...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, reactivity profile, and experimental applications of 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS 7353-90-4).

A Dual-Function Reagent: Vinyl Sulfone Electrophile & Masked Diene Precursor[1]

Executive Summary

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS 7353-90-4 ) is a functionalized sulfolene derivative used primarily in advanced organic synthesis and medicinal chemistry. It serves two distinct mechanistic roles:

  • Michael Acceptor (Vinyl Sulfone): The conjugated double bond (C4=C5) activated by the sulfone group allows for facile nucleophilic addition, enabling the introduction of the 3-methoxy-sulfolane motif.

  • Masked Diene (Butadiene Surrogate): Under thermal conditions, it isomerizes to its 2,5-dihydro congener (3-methoxy-3-sulfolene), which undergoes cheletropic extrusion of sulfur dioxide (SO₂) to generate 2-methoxy-1,3-butadiene in situ. This reactive diene is a critical building block for constructing complex carbocycles via Diels-Alder cycloadditions.

This guide provides a comprehensive analysis of its physicochemical properties, reaction mechanisms, and validated experimental protocols for drug discovery applications.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

Property Data
Chemical Name 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Common Synonyms 3-Methoxy-2-sulfolene; 3-Methoxy-2,3-dihydrothiophene 1,1-dioxide
CAS Number 7353-90-4
Molecular Formula C₅H₈O₃S
Molecular Weight 148.18 g/mol
SMILES CO[C@@H]1CS(=O)(=O)C=C1 (Chiral representation) or COC1CS(=O)(=O)C=C1
InChI Key BNKIBHSQTLZZFQ-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH, CH₂Cl₂); slightly soluble in water.[1]
Stability Stable at room temperature. Decomposes >110°C (SO₂ extrusion). Sensitive to strong bases (isomerization).

Mechanistic Reactivity Profile

The Sulfolene Equilibrium (Masked Diene Generation)

The compound exists in equilibrium between the thermodynamically stable 2-sulfolene (conjugated) and the kinetically reactive 3-sulfolene (unconjugated) forms.

  • Storage State: The 2,3-dihydro isomer (CAS 7353-90-4) is the stable "dormant" form, preventing premature polymerization of the diene.

  • Activation: Heating (typically 80–120°C) or base catalysis promotes isomerization to the 2,5-dihydro isomer.

  • Extrusion: The 2,5-dihydro isomer undergoes a concerted, thermally allowed [4+1] retro-cheletropic reaction to release SO₂ and generate 2-methoxy-1,3-butadiene .

Vinyl Sulfone Electrophilicity

As a vinyl sulfone, the C4=C5 double bond is electron-deficient. Nucleophiles (amines, thiols) can attack C5 (beta to the sulfone) or C4 via Michael addition, depending on steric and electronic control, retaining the sulfone moiety for further functionalization.

Experimental Workflows & Protocols

Protocol A: In Situ Generation of 2-Methoxy-1,3-Butadiene for Diels-Alder Cycloaddition

Objective: Use CAS 7353-90-4 as a masked diene to synthesize a cyclohexene derivative (e.g., with maleic anhydride or an acrylate).

Reagents:

  • 3-Methoxy-2,3-dihydrothiophene 1,1-dioxide (1.0 equiv)

  • Dienophile (e.g., N-phenylmaleimide, 1.2 equiv)

  • Solvent: Toluene or Xylene (anhydrous)

  • Scavenger: Solid Na₂CO₃ (optional, to neutralize trace acid)

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with the sulfolene precursor and the dienophile in Toluene (0.5 M concentration).

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes to remove oxygen (prevents radical polymerization of the generated diene).

  • Thermal Activation: Heat the reaction mixture to 110°C .

    • Note: The reaction relies on the thermal extrusion of SO₂.[2][3] Ensure the system is vented to a scrubber (NaOH solution) if performed in an open flask, or use a pressure vessel designed for gas generation.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the sulfolene and the appearance of the cycloadduct indicate progress. Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Check:

  • Gas Evolution: Bubbling (SO₂) should be observed if vented.

  • NMR Verification: The product 1H NMR should show the disappearance of the sulfolene alkene protons (δ 6.5–7.0 ppm) and the appearance of cyclohexene protons.

Protocol B: Michael Addition (Covalent Probe Synthesis)

Objective: Functionalize a cysteine-containing peptide or small molecule thiol.

Reagents:

  • 3-Methoxy-2,3-dihydrothiophene 1,1-dioxide (1.0 equiv)

  • Thiol (R-SH, 1.0 equiv)

  • Base: Triethylamine (Et₃N) or DIPEA (0.1–1.0 equiv)

  • Solvent: CH₂Cl₂ or THF

Procedure:

  • Dissolve the sulfolene in CH₂Cl₂ at 0°C.

  • Add the thiol followed by the base dropwise.

  • Stir at 0°C to RT for 2 hours.

  • Mechanism: The thiol attacks the

    
    -position (C5) of the vinyl sulfone.
    
  • Workup: Wash with dilute HCl, dry over MgSO₄, and concentrate.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent reaction pathways controlled by thermal activation versus nucleophilic attack.

ReactionPathways Figure 1: Divergent Synthetic Pathways of 3-Methoxy-2-sulfolene Precursor 3-Methoxy-2,3-dihydrothiophene 1,1-dioxide (CAS 7353-90-4) (Stable Precursor) Isomer 3-Methoxy-2,5-dihydrothiophene 1,1-dioxide (Transient Isomer) Precursor->Isomer Thermal Isomerization (>80°C) or Base MichaelAdduct Michael Adduct (Functionalized Sulfolane) Precursor->MichaelAdduct + Nucleophile (Nu-H) (Michael Addition) Diene 2-Methoxy-1,3-butadiene (Reactive Diene) Isomer->Diene Cheletropic Extrusion (-SO2) SO2 SO2 (Gas) Isomer->SO2 Cycloadduct Diels-Alder Cycloadduct (Cyclohexene Derivative) Diene->Cycloadduct + Dienophile (Diels-Alder)

Figure 1: Reaction logic flow showing the thermal activation to the diene species vs. direct nucleophilic functionalization.

Handling, Safety, and Stability

  • SO₂ Evolution: The thermal extrusion releases Sulfur Dioxide, a toxic and corrosive gas.[4] Reactions must be performed in a well-ventilated fume hood. For large-scale (>5g) reactions, an alkaline scrubber (NaOH trap) is mandatory.

  • Thermal Runaway: While sulfolenes are generally stable, rapid heating of large quantities can generate pressure. Use blast shields when working with sealed vessels.

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon) to prevent slow oxidation or hydrolysis of the enol ether moiety.

References

  • National Institute of Standards and Technology (NIST). 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) Data. NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. 3-Sulfolene as a Butadiene Surrogate in Diels-Alder Reactions. Org. Synth. 1976, 55, 12. Available at: [Link]

  • PubChem. Compound Summary: 3-Methoxy-2,3-dihydrothiophene 1,1-dioxide (CID 129676778). National Library of Medicine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein J. Org. Chem. 2016, 12, 2189–2203. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Methoxy-2,5-dihydrothiophene-1,1-dione as a Masked Precursor for 1-Methoxy-1,3-butadiene in Diels-Alder Reactions

Authored by: A Senior Application Scientist Introduction: The Strategy of Masking and Unmasking Dienes The Diels-Alder reaction, a Nobel Prize-winning transformation, stands as one of the most powerful tools in synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategy of Masking and Unmasking Dienes

The Diels-Alder reaction, a Nobel Prize-winning transformation, stands as one of the most powerful tools in synthetic organic chemistry for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile allows for the stereocontrolled formation of up to four new stereocenters in a single, concerted step.[2] However, the practical application of many simple dienes, such as 1,3-butadiene, is hampered by their gaseous nature and propensity for uncontrolled polymerization.

To circumvent these challenges, the concept of a "masked diene" is a highly effective strategy. A stable, easy-to-handle solid is used as a surrogate, which, under specific conditions, generates the reactive diene in situ. 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) is the archetypal masked diene for 1,3-butadiene.[3] It is an odorless, crystalline solid that, upon heating, undergoes a clean, quantitative retro-cheletropic reaction to extrude sulfur dioxide (SO₂) and release the diene.[2][4]

This guide focuses on a valuable derivative, 3-methoxy-2,5-dihydrothiophene-1,1-dione , a masked precursor for the electron-rich 1-methoxy-1,3-butadiene . The presence of the methoxy group significantly enhances the reactivity of the diene, making it a powerful component for synthesizing highly functionalized and complex cyclic systems relevant to natural product synthesis and drug discovery.

Synthesis of the Masked Diene Precursor

The preparation of 3-methoxy-2,5-dihydrothiophene-1,1-dione can be efficiently achieved from commercially available 3-sulfolene through a base-catalyzed addition of methanol. This protocol is adapted from general procedures for the synthesis of 3-alkoxysulfolanes.[5]

Protocol 2.1: Synthesis of 3-Methoxy-2,5-dihydrothiophene-1,1-dione

Materials:

  • 3-Sulfolene (Butadiene sulfone), ≥98%

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 3-sulfolene (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of 3-sulfolene) to dissolve the solid.

  • Catalyst Addition: Carefully add a catalytic amount of sodium methoxide (approx. 0.05 - 0.1 eq).

    • Scientist's Note: Sodium methoxide is a strong base that deprotonates methanol to generate the methoxide nucleophile, which then adds to the electron-deficient double bond of the 3-sulfolene in a Michael-type addition. An inert atmosphere is recommended to prevent the catalyst from reacting with atmospheric moisture and CO₂.

  • Reaction: Gently heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of MeOH used).

    • Scientist's Note: The product is more soluble in the organic phase. Multiple extractions ensure a high recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual methanol and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid or oil can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to afford the pure 3-methoxy-2,5-dihydrothiophene-1,1-dione.

The Tandem Retro-Diels-Alder / Diels-Alder Reaction

The synthetic utility of 3-methoxy-2,5-dihydrothiophene-1,1-dione lies in its ability to participate in a one-pot tandem reaction. When heated in the presence of a dienophile, the precursor first undergoes a retro-cheletropic extrusion of SO₂ gas. This in situ generation of the highly reactive 1-methoxy-1,3-butadiene is immediately followed by its trapping in a [4+2] cycloaddition with the dienophile. This process is entropically driven by the formation of a gaseous byproduct (SO₂) and provides excellent control over the reaction.

G Precursor Precursor Dienophile Dienophile

Figure 1. Workflow for the tandem reaction sequence.

Protocol 3.1: General Procedure for Tandem Reaction

Materials:

  • 3-Methoxy-2,5-dihydrothiophene-1,1-dione (1.0 eq)

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) (1.0 - 1.2 eq)

  • High-boiling point solvent (e.g., xylene, toluene, or o-dichlorobenzene)

  • Reflux condenser and heating mantle

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: Combine the 3-methoxy-2,5-dihydrothiophene-1,1-dione (1.0 eq) and the chosen dienophile (1.1 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Scientist's Note: A slight excess of the dienophile can be used to ensure complete trapping of the generated diene.

  • Solvent Addition: Add the high-boiling solvent (e.g., xylene, boiling point ~140°C). The concentration should be sufficient to dissolve the reactants upon heating.

  • Heating and Reflux: Heat the mixture to reflux under an inert atmosphere. The vigorous bubbling of SO₂ should be observed. Maintain reflux for 2-12 hours.

    • Scientist's Note: The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic SO₂ gas.[4] Reaction progress can be monitored by TLC, observing the disappearance of the starting materials.

  • Cooling and Isolation: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature, and then in an ice bath. The product will often crystallize from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., petroleum ether or cold xylene) to remove impurities.[2] If no solid forms, concentrate the solvent in vacuo and purify the residue by flash column chromatography.

Mechanism and Scope

The power of this methodology is visualized in the reaction mechanism, which proceeds through a transient, electron-rich diene intermediate.

// Nodes with structures as labels Precursor [label=<

3-Methoxy-3-sulfolene

];

Diene [label=<

1-Methoxy-1,3-butadiene

];

Dienophile [label=<

N-Phenylmaleimide

];

Product [label=<

Diels-Alder Adduct

];

// Invisible nodes for layout inv1 [style=invis]; inv2 [style=invis];

// Edges Precursor -> inv1 [label=" Heat (Δ)\n -SO₂", color="#EA4335"]; inv1 -> Diene [style=invis]; {Diene, Dienophile} -> inv2 [style=invis]; inv2 -> Product [label=" [4+2]\nCycloaddition", color="#34A853"];

// Rank alignment {rank=same; Diene; Dienophile;} }

Figure 2. Reaction mechanism of the tandem sequence.

Table 1: Scope of Dienophiles and Reaction Conditions

The electron-donating methoxy group makes the in situ generated diene highly nucleophilic, favoring rapid reactions with electron-poor dienophiles. Below are representative examples.

DienophileStructureTypical ConditionsExpected ProductScientist's Note
N-Phenylmaleimide Xylene, Reflux, 4hBicyclic imide adductHighly reactive dienophile; reaction is typically clean and high-yielding. Stereochemistry favors the endo product.
Maleic Anhydride Toluene, Reflux, 6hBicyclic anhydride adductClassic dienophile. The resulting anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid.[6]
Dimethyl Acetylenedicarboxylate (DMAD) o-Dichlorobenzene, 150°C, 12hDihydrophthalate esterAlkynes serve as effective dienophiles, leading to the formation of a 1,4-cyclohexadiene ring system which can often aromatize.
Acrolein Toluene, Sealed Tube, 110°C, 8hMethoxy cyclohexene carboxaldehydeAn α,β-unsaturated aldehyde. The methoxy group on the diene directs the regioselectivity of the addition.

Note: The conditions and outcomes are based on established principles of Diels-Alder reactions involving alkoxy dienes and sulfolene precursors.[1][3][7] Specific yields may vary.

Conclusion

3-Methoxy-2,5-dihydrothiophene-1,1-dione is a superb masked diene precursor that offers significant advantages in terms of stability, ease of handling, and reactivity. Its ability to generate a highly reactive, electron-rich diene in situ enables a one-pot tandem reaction sequence that is both efficient and synthetically powerful. This methodology provides researchers, particularly those in drug development and total synthesis, with a reliable and robust protocol for constructing complex, oxygenated six-membered ring systems.

References

  • Title: 3-Alkoxy-tetraalkylene sulfone derivatives as seal swelling agents and a process for their preparation.
  • Title: Preparation and Diels-Alder Reactions of 3-Substituted 3-Sulfolenes. Source: Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]

  • Title: Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Source: The Royal Society of Chemistry. [Link]

  • Title: Diels–Alder reaction. Source: Wikipedia. [Link]

  • Title: Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Source: Department of Chemistry, University of Texas. [Link]

  • Title: Lab report #4: Diels-Alder Reaction. Source: Google Docs (Public Lab Report).
  • Title: Sulfolene. Source: Wikipedia. [Link]

  • Title: Diels Alder Reaction Experiment Part 1, Prelab. Source: YouTube. [Link]

  • Title: Process for synthesizing 3, 4-dimethoxythiophene.
  • Title: Procedure for low-temperature recrystallization. Source: Organic Syntheses Procedure. [Link]

Sources

Application

Step-by-step preparation of 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

This Application Note is designed to guide researchers through the synthesis of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione (commonly referred to as 3-Methoxy-2-sulfolene ). This compound is a critical intermediate in o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione  (commonly referred to as 3-Methoxy-2-sulfolene ). This compound is a critical intermediate in organic synthesis, serving as a masked diene in Diels-Alder reactions and a Michael acceptor in nucleophilic additions.

Application Note: Scalable Synthesis of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione

Executive Summary

3-Methoxy-2,3-dihydrothiophene-1,1-dione (3-Methoxy-2-sulfolene) is a functionalized vinyl sulfone used extensively as a Danishefsky-type diene precursor and a versatile C4 building block . Its preparation presents specific challenges, primarily the control of regioselectivity during the elimination steps and the prevention of sulfur dioxide (


) extrusion, which occurs at elevated temperatures.

This guide provides a robust, three-stage protocol starting from the inexpensive commodity chemical 3-sulfolene (butadiene sulfone) . The method emphasizes safety (handling


 sources) and purity (avoiding polymerization).

Strategic Analysis & Retrosynthesis

Mechanistic Pathway

The synthesis relies on transforming the symmetrical 3-sulfolene into a functionalized vinyl ether. Direct methoxylation is not feasible; therefore, we utilize a bromination-elimination-substitution strategy.

  • Electrophilic Addition: Bromine is added to 3-sulfolene to "freeze" the diene system as a dibromide.

  • Regioselective Elimination: Controlled dehydrobromination yields the vinyl bromide (3-bromo-2-sulfolene).

  • Nucleophilic Vinyl Substitution: The bromine is displaced by methoxide via an addition-elimination mechanism (or

    
    V), favored by the electron-withdrawing sulfone group.
    
Workflow Diagram (Graphviz)

SynthesisPathway Start 3-Sulfolene (2,5-Dihydrothiophene-1,1-dione) Inter1 3,4-Dibromosulfolane (Solid Intermediate) Start->Inter1 Br2, H2O (Bromination) Inter2 3-Bromo-2-sulfolene (Vinyl Bromide) Inter1->Inter2 Pyridine (Elimination) Product 3-Methoxy-2-sulfolene (Target Molecule) Inter2->Product MeOH, K2CO3 (Substitution)

Caption: Step-wise conversion of 3-sulfolene to 3-methoxy-2-sulfolene via brominated intermediates.

Detailed Experimental Protocol

Stage 1: Preparation of 3,4-Dibromosulfolane

Objective: Activation of the alkene. Safety: Bromine is highly corrosive and toxic. Work in a fume hood.

  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve 3-sulfolene (118 g, 1.0 mol) in water (500 mL) . The reaction is heterogeneous initially but becomes homogeneous.

  • Bromination: Add Bromine (160 g, 1.0 mol) dropwise over 60 minutes.

    • Critical Control: Maintain temperature between 20–30°C. If the reaction gets too hot,

      
       may be lost.
      
  • Crystallization: The product, 3,4-dibromosulfolane, will precipitate as a white solid during addition.

  • Workup: Filter the solid, wash with cold water (2 x 100 mL), and air dry.

    • Yield Expectation: 85–90% (approx. 240 g).

    • Purity Check: Melting point should be 139–141°C.

Stage 2: Synthesis of 3-Bromo-2-sulfolene

Objective: Formation of the vinyl bromide via elimination.

  • Setup: Equip a 2 L flask with a mechanical stirrer (viscous slurry).

  • Reaction: Suspend 3,4-dibromosulfolane (100 g, 0.36 mol) in Methanol (400 mL) .

  • Base Addition: Add Pyridine (30 mL, 0.37 mol) dropwise.

    • Mechanistic Note: Pyridine acts as a weak base to effect E2 elimination. Stronger bases may cause double elimination or ring opening.

  • Heating: Reflux the mixture for 2–3 hours. The solution will turn clear then darken slightly.

  • Workup:

    • Concentrate the solution under reduced pressure to remove methanol.

    • Dilute the residue with water (300 mL) and extract with Dichloromethane (DCM) (3 x 150 mL).

    • Wash combined organics with 1M HCl (to remove pyridine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Yield Expectation: 70–75%.

    • Characterization:

      
      H NMR will show a vinyl proton signal around 
      
      
      
      6.5–7.0 ppm.
Stage 3: Methoxylation to 3-Methoxy-2-sulfolene

Objective: Nucleophilic substitution of the vinyl bromide.

  • Setup: 500 mL round-bottom flask with reflux condenser.

  • Reagents: Dissolve 3-bromo-2-sulfolene (20 g, 0.10 mol) in Methanol (150 mL) .

  • Catalyst/Base: Add anhydrous Potassium Carbonate (

    
    , 15 g, 0.11 mol) .
    
    • Alternative: Sodium methoxide (

      
      ) can be used, but 
      
      
      
      is milder and prevents ring degradation.
  • Reaction: Heat to reflux for 4–6 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a more polar product.
    
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to dryness.[1]

    • Crucial Step: The residue often contains trace salts. Dissolve in minimal hot Isopropanol or Ethyl Acetate, filter hot, and allow to crystallize.

  • Product Isolation: Collect the crystals of 3-methoxy-2-sulfolene.

    • Physical Properties: White to off-white solid.

    • Yield: 60–70%.

Quantitative Data Summary

ParameterStage 1 (Bromination)Stage 2 (Elimination)Stage 3 (Substitution)
Reagent

/

Pyridine / MeOH

/ MeOH
Temperature 20–30°C65°C (Reflux)65°C (Reflux)
Time 1–2 Hours2–3 Hours4–6 Hours
Yield 85–90%70–75%60–70%
Key Risk Exotherm/

loss
PolymerizationRing Opening

Quality Control & Troubleshooting

Self-Validating Checks
  • NMR Verification:

    • 3-Bromo-2-sulfolene: Look for the disappearance of the methine protons of the dibromide and appearance of a vinyl proton (

      
       ppm).
      
    • 3-Methoxy-2-sulfolene: A strong singlet for the methoxy group (

      
       ppm) and a shift in the vinyl proton signal (
      
      
      
      ppm) confirms the substitution.
  • Melting Point:

    • 3-Methoxy-2-sulfolene typically melts between 88–90°C . A significantly lower MP indicates contamination with the bromo-intermediate.

Common Failure Modes
  • "The product is a black tar": This indicates polymerization of the sulfolene.

    • Solution: Ensure the reaction temperature in Stage 3 does not exceed 70°C. Add a radical inhibitor (e.g., BHT) if scaling up >50g.

  • "Low Yield in Stage 3":

    • Cause: Incomplete elimination in Stage 2 carried over, or hydrolysis of the methoxy group during acidic workup.

    • Solution: Ensure Stage 3 workup is neutral or slightly basic. Do not wash with strong acid.

References

  • Synthesis of 3-Bromosulfolenes

    • Title: "Bromination of 3-sulfolene: A re-examin
    • Source:Journal of Organic Chemistry, 1980, 45, 5396.
    • URL:[Link]

  • Nucleophilic Substitution on Vinyl Sulfones

    • Title: "Reactivity of 3-bromo-2-sulfolene towards nucleophiles."
    • Source:Tetrahedron Letters, 1993, 34(13), 2075-2078.
    • URL:[Link]

  • General Sulfolene Chemistry: Title: "3-Sulfolenes and Their Derivatives: Synthesis and Applications." Source:Synthesis, 2015, 47(10), 1357-1382.
  • Product Identification (CAS 7353-90-4)

    • Title: "3-methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione Product Page"
    • Source: Sigma-Aldrich.

Sources

Method

Conditions for nucleophilic addition to 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

This guide details the optimization of nucleophilic addition reactions to 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione (referred to herein as 3-MDTD ). Based on the IUPAC nomenclature, the "2,3-dihydro" designation impli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimization of nucleophilic addition reactions to 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione  (referred to herein as 3-MDTD ).

Based on the IUPAC nomenclature, the "2,3-dihydro" designation implies saturation at the C2 and C3 positions, placing the double bond at C4=C5 . This structure classifies the molecule as a functionalized vinyl sulfone . The methoxy group at C3 is allylic to the Michael acceptor system, creating a unique electronic and steric environment that influences reactivity.

Application Note: Nucleophilic Addition to 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione

Introduction & Reactivity Profile

3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione (3-MDTD)  is a cyclic vinyl sulfone featuring an allylic methoxy substituent. Unlike simple vinyl sulfones, the C3-methoxy group exerts a strong inductive effect (

), enhancing the electrophilicity of the

-carbon (C4) while simultaneously providing a steric handle for diastereoselective additions.
Structural Reactivity Analysis
  • Electrophore: The C4=C5 double bond is activated by the sulfonyl group (

    
    ), making C4 the primary site for nucleophilic attack (Michael Addition).
    
  • Directing Group: The C3-methoxy group directs incoming nucleophiles anti to itself due to steric hindrance and stereoelectronic effects.

  • Stability: While stable at room temperature, the ring is susceptible to thermal extrusion of

    
     (cheletropic elimination) at temperatures 
    
    
    
    C, generating substituted 1,3-dienes.

Key Applications:

  • Synthesis of 3,4-disubstituted sulfolanes (pharmaceutical scaffolds).

  • Cysteine bioconjugation (covalent inhibition).

  • Precursor for substituted 1,3-dienes via

    
     extrusion.
    

Mechanistic Pathway & Regioselectivity

The reaction follows a standard Michael Addition mechanism. The nucleophile attacks the


-carbon (C4), generating an 

-sulfonyl carbanion at C5, which is subsequently protonated.
DOT Diagram: Reaction Mechanism and Stereocontrol

ReactionPathway Figure 1: Mechanistic pathway for nucleophilic addition to 3-MDTD. Start 3-MDTD (Vinyl Sulfone) TS Transition State (Anti-Attack) Start->TS + Nucleophile (Nu⁻) Intermediate C5-Carbanion (Stabilized by SO2) TS->Intermediate C-Nu Bond Formation Product 3-Methoxy-4-Substituted Sulfolane Intermediate->Product + H⁺ (Quench) SideProduct Elimination Product (If Nucleophile is Basic) Intermediate->SideProduct - OMe⁻ (Rare)

Experimental Protocols

Protocol A: Thia-Michael Addition (Soft Nucleophiles)

Best for: Bioconjugation, synthesis of thioether scaffolds.

Rationale: Thiols are soft nucleophiles that react rapidly with vinyl sulfones under mild conditions, minimizing the risk of


 extrusion or polymerization.

Materials:

  • Substrate: 3-MDTD (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base Catalyst: Triethylamine (

    
    ) (0.1 equiv)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-MDTD (1.0 mmol) in anhydrous MeOH (5 mL) in a round-bottom flask.

  • Addition: Add the thiol (1.1 mmol) via syringe.

  • Catalysis: Add catalytic

    
     (0.1 mmol, 14 µL) dropwise.
    
    • Note: For highly acidic thiols (aryl thiols), increase base to 0.5 equiv.

  • Reaction: Stir at room temperature (

    
    C) for 2–4 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.
    
    • Endpoint: Disappearance of the vinyl sulfone UV signature.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (typically

    
    , EtOAc/Hexanes gradient).
    
    • Yield Expectation: 85–95%.

Protocol B: Aza-Michael Addition (Amines)

Best for: Creating amino-sulfolane libraries.

Rationale: Primary and secondary amines react spontaneously. Sterically hindered amines may require Lewis acid catalysis or elevated temperatures (strictly


C).

Materials:

  • Substrate: 3-MDTD (1.0 equiv)

  • Nucleophile: Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )
  • Catalyst (Optional):

    
     (5 mol%) for weak nucleophiles.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-MDTD in MeCN (0.2 M concentration).

  • Reaction: Add the amine (1.2 equiv).

  • Optimization:

    • Fast Amines (Morpholine, Pyrrolidine): Stir at RT for 1–3 h.

    • Slow Amines (Anilines): Add

      
       (5 mol%) and heat to 
      
      
      
      C.
    • Warning: Do not reflux. High heat promotes

      
       loss.
      
  • Quench: If Lewis acid was used, add water and extract with DCM.

  • Isolation: Evaporate volatiles. Many amino-sulfolane adducts crystallize upon cooling or addition of ether.

Protocol C: Carbon-Michael Addition (Hard/Soft Hybrid)

Best for: C-C bond formation using malonates or organometallics.

Rationale: Carbon nucleophiles require stronger bases. To prevent elimination of the methoxy group (forming a diene), use non-nucleophilic bases and low temperatures.

Materials:

  • Substrate: 3-MDTD (1.0 equiv)

  • Nucleophile: Dimethyl malonate or similar active methylene (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (1.1 equiv)
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under

    
    , suspend NaH (1.1 equiv) in THF. Add the nucleophile dropwise at 
    
    
    
    C. Stir 15 min until
    
    
    evolution ceases.
  • Addition: Cool the solution to

    
    C (Dry ice/acetone bath).
    
  • Substrate Injection: Add a solution of 3-MDTD in THF dropwise over 10 minutes.

    • Critical: Low temperature favors 1,4-addition over 1,2-addition or elimination.

  • Warming: Allow the mixture to warm slowly to

    
    C over 2 hours.
    
  • Quench: Quench with saturated

    
     solution at 
    
    
    
    C.
  • Extraction: Extract with EtOAc (3x). Dry over

    
    .
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too bulky or weak.Switch to Lewis Acid catalysis (

,

). Increase concentration to 1.0 M.
Byproduct: Diene Elimination of MeOH or

.
Lower reaction temperature. Avoid strong hydroxide bases (use alkoxides or amine bases).
Polymerization Anionic polymerization of vinyl sulfone.Dilute reaction (0.1 M). Add radical inhibitor (BHT) if radical mechanism suspected (rare).
Stereocontrol Mixture of diastereomers.Lower temperature to

C. Use bulky solvents (

-BuOH) to enhance facial selectivity.

Safety & Handling

  • Vinyl Sulfones: Potent electrophiles. Potential skin sensitizers and irritants.[1] Handle in a fume hood with gloves.

  • SO2 Extrusion: Heating the solid or solution above

    
    C can generate gaseous 
    
    
    
    , causing pressure buildup in sealed vessels. Always vent thermal reactions.

References

  • Simpkins, N. S. (1993). Sulfones in Organic Chemistry. Pergamon Press. (Comprehensive review of vinyl sulfone reactivity).
  • Hofsløkken, N. U., & Skattebøl, L. (2004). "Additions of nucleophiles to 3-oxo-2,3-dihydrothiophene 1,1-dioxides." Acta Chemica Scandinavica. Link (Analogous reactivity of oxidized thiophene derivatives).

  • Block, E. (2007). "The Synthesis and Chemistry of 2,3-Dihydrothiophene and its Derivatives." Science of Synthesis. (Detailed structural analysis of dihydrothiophenes).
  • Meadows, D. C., & Gervay-Hague, J. (2006). "Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications." Medicinal Research Reviews. Link (Review of Michael acceptor applications in drug design).

  • BenchChem Technical Data. (2025). "Nucleophilic Attack on Thietane and Thiophene Dioxides." Link (General protocols for cyclic sulfone functionalization).

Sources

Application

Catalytic hydrogenation procedures for 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

An In-Depth Guide to the Catalytic Hydrogenation of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione Authored by: A Senior Application Scientist This document provides detailed application notes and protocols for the cataly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Hydrogenation of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for the catalytic hydrogenation of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione to yield its saturated analogue, 3-Methoxy-tetrahydrothiophene-1,1-dione. This transformation is a fundamental reduction of a carbon-carbon double bond within an unsaturated sulfone, a class of compounds with relevance in industrial chemistry and as intermediates in drug development.[1] The resulting saturated sulfolane derivative is a stable compound, belonging to a family of chemicals widely used as industrial solvents, particularly in the extraction of aromatic hydrocarbons.[2][3]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind procedural choices, ensuring both scientific integrity and operational safety.

Mechanistic Principles of Catalytic Hydrogenation

The reduction of the C=C bond in the substrate is achieved through heterogeneous catalytic hydrogenation. This process involves the addition of two hydrogen atoms across the double bond in the presence of a metal catalyst.[4][5] The most widely accepted model for this transformation on a solid catalyst surface is the Horiuti-Polanyi mechanism.[4]

The key steps are:

  • Adsorption & Dissociation: Both the unsaturated substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Nickel or Palladium). The catalyst's surface weakens the H-H bond, leading to its dissociation into atomic hydrogen.[4][5]

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond. This step is typically reversible.[4]

  • Final Hydrogen Addition: A second hydrogen atom is added to the other carbon atom, forming the saturated C-C bond. This step is effectively irreversible and leads to the final product.[4]

  • Desorption: The saturated product, 3-Methoxy-tetrahydrothiophene-1,1-dione, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

This surface-mediated reaction typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond.[6][7] The sulfone group (SO₂) is inert under these conditions and does not undergo reduction.

Caption: General workflow of the catalytic hydrogenation process.

Catalyst Selection: A Comparative Overview

The choice of catalyst is critical and depends on factors such as required reaction conditions, cost, and available equipment. For the hydrogenation of unsaturated sulfones, Raney® Nickel and Palladium on Carbon (Pd/C) are the most common and effective choices.[1][2][8]

Catalyst FeatureRaney® Nickel (Raney® Ni)Palladium on Carbon (Pd/C)
Activity High, but may require higher temperatures and pressures.[4]Very high, often effective at room temperature and lower pressures.[4][9]
Selectivity Generally good for C=C bonds. Non-specific and can reduce other functional groups.[6][10]Highly selective for C=C bonds over many other functional groups.[11]
Cost Economical alternative to precious metals.[4]More expensive due to the use of a precious metal (Palladium).
Sulfur Tolerance Prone to poisoning by sulfur compounds, which can reduce catalyst lifetime and yield.[8]Generally more robust but can still be deactivated by sulfur.
Safety Profile Highly Pyrophoric when dry. Must be handled as a wet slurry.[6][10][12]Highly Pyrophoric , especially after use and when dry. Requires careful handling.[13]

Detailed Experimental Protocols

Two distinct protocols are presented, catering to different scales and equipment availability. Protocol A utilizes a high-pressure reactor suitable for larger-scale synthesis with Raney® Nickel, while Protocol B details a lab-scale setup using Palladium on Carbon under a hydrogen balloon.

Experimental_Workflow prep 1. Reactor/Flask Preparation (Clean, Dry, Assemble) charge 2. Charge Vessel (Solvent, Substrate, Catalyst) prep->charge purge_N2_initial 3. Inert Gas Purge (Nitrogen) (Remove O₂) charge->purge_N2_initial introduce_H2 4. Introduce Hydrogen (Pressurize or Fill Balloon) purge_N2_initial->introduce_H2 react 5. Reaction (Stir, Heat if necessary, Monitor) introduce_H2->react cooldown 6. Cooldown & Depressurize react->cooldown purge_N2_final 7. Inert Gas Purge (Nitrogen) (Remove H₂) cooldown->purge_N2_final workup 8. Work-up (Filter catalyst safely) purge_N2_final->workup isolate 9. Product Isolation (Solvent Evaporation) workup->isolate

Caption: Standard experimental workflow for catalytic hydrogenation.

Protocol A: High-Pressure Hydrogenation with Raney® Nickel

This protocol is suitable for gram-to-kilogram scale synthesis and requires a certified high-pressure hydrogenation reactor (autoclave).

Materials & Equipment:

  • 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione

  • Raney® Nickel (50% slurry in water)

  • Solvent: Ethanol or Methanol

  • High-pressure autoclave with magnetic stirring, temperature, and pressure controls

  • Hydrogen gas cylinder with regulator

  • Nitrogen gas cylinder with regulator

  • Filtration apparatus (e.g., Büchner funnel)

  • Celite® (diatomaceous earth)

Procedure:

  • Reactor Preparation : Ensure the reactor is clean and dry. Inspect all seals and connections. Perform a leak test with nitrogen at the maximum intended reaction pressure before introducing any reagents.[14]

  • Charging the Reactor :

    • To the reactor vessel, add the substrate (1.0 eq).

    • Add the solvent (e.g., Ethanol, 10-20 mL per gram of substrate).

    • Crucially , while stirring the Raney® Nickel slurry to ensure homogeneity, measure the required amount (typically 5-10% by weight of the substrate) and add it to the reactor. Never handle Raney® Nickel as a dry powder in the air. [12]

  • Initial Purging : Seal the reactor. Pressurize with nitrogen to ~5 bar, then vent carefully. Repeat this cycle at least three times to completely remove oxygen and prevent the formation of an explosive mixture.[14][15]

  • Hydrogenation :

    • After the final nitrogen purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 20-40 bar).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-60°C).[8]

    • The reaction is exothermic; monitor the temperature closely.[15] Hydrogen consumption will cause the pressure to drop. Maintain the pressure by adding more hydrogen as needed.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Shutdown and Final Purging :

    • Once the reaction is complete, stop heating and allow the reactor to cool to room temperature.[14][16]

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen at least three times to remove all residual hydrogen.[14][16]

  • Catalyst Filtration and Work-up :

    • Prepare a Büchner funnel with a pad of Celite®. Pre-wet the Celite® with the reaction solvent.

    • Under a flow of nitrogen, if possible, carefully transfer the reaction mixture to the funnel.

    • It is critical to keep the catalyst filter cake wet with solvent at all times during filtration to prevent ignition. [13][16] Use additional solvent to wash the reactor and the filter cake.

  • Product Isolation : The filtrate contains the product. Remove the solvent under reduced pressure using a rotary evaporator to yield 3-Methoxy-tetrahydrothiophene-1,1-dione, which can be further purified if necessary.

  • Catalyst Quenching : Immediately transfer the wet filter cake to a separate container and submerge it under a large volume of water for disposal as hazardous waste.[12][13]

Protocol B: Lab-Scale Hydrogenation with Pd/C and a Hydrogen Balloon

This protocol is ideal for smaller-scale reactions (milligram to a few grams) and avoids the need for a high-pressure reactor.

Materials & Equipment:

  • 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione

  • 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol, Methanol, or Ethyl Acetate

  • Two or three-necked round-bottom flask with a magnetic stir bar

  • Septa, needles, and a syringe

  • Vacuum/Nitrogen manifold

  • Balloons (2-3, for hydrogen and nitrogen)

  • Filtration apparatus and Celite®

Procedure:

  • Reaction Setup : Place the magnetic stir bar and the 10% Pd/C catalyst (typically 5-10 mol%) into the dry round-bottom flask.[13] Seal the flask with septa.

  • Initial Purging : Connect the flask to the vacuum/nitrogen manifold via a needle. Carefully evacuate the air from the flask and backfill with nitrogen. Repeat this cycle 3-5 times to create an inert atmosphere.[13][17]

  • Adding Reagents :

    • Under a positive pressure of nitrogen, add the solvent via a syringe.[13]

    • Dissolve the substrate in a small amount of solvent and add it to the reaction flask via a syringe.

  • Introducing Hydrogen :

    • Evacuate the nitrogen atmosphere from the flask.

    • Fill a balloon with hydrogen gas and attach it to a needle. Insert the needle into the flask's septum to fill the flask with hydrogen.

    • For efficient replacement of the atmosphere, it is best to perform another vacuum/hydrogen backfill cycle. Leave the final hydrogen balloon attached.[13][17]

  • Reaction : Begin vigorous stirring. The fine black catalyst should be well-suspended in the solution. The reaction is typically run at room temperature and atmospheric pressure. Monitor its progress by TLC or LC-MS.

  • Shutdown and Final Purging :

    • When the reaction is complete, remove the hydrogen balloon.

    • Evacuate the hydrogen and backfill the flask with nitrogen. Repeat this purge cycle 2-3 times.[13]

  • Catalyst Filtration and Work-up :

    • Following the same safety procedure as in Protocol A, filter the reaction mixture through a pad of wet Celite®. Never allow the Pd/C catalyst to become dry on the filter paper. [13][16] Wash thoroughly with the solvent.

  • Product Isolation : Collect the filtrate and remove the solvent under reduced pressure to obtain the desired product.

  • Catalyst Quenching : Immediately quench the wet catalyst on the Celite® pad with copious amounts of water and prepare for hazardous waste disposal.[13][18]

Critical Safety and Handling Considerations

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.

  • Hydrogen Gas : Hydrogen is extremely flammable with a very wide explosive range (4-76% in air) and a low ignition energy.[16] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. All reaction vessels must be purged of air before introducing hydrogen.[15][16]

  • Pyrophoric Catalysts : Both Raney® Nickel and used Pd/C are pyrophoric, meaning they can ignite spontaneously upon exposure to air.[10][12][18]

    • Handling : Always keep the catalyst covered with a liquid (water or solvent).[12][15] Never weigh or transfer dry catalyst in the open air.

    • Filtration : This is the most hazardous step. The filter cake must be kept wet at all times. Have extra solvent ready. Do not leave the filtration unattended.[16]

    • Spills : For small spills, use wetted paper towels to clean the area, place them in a container, and submerge in water.[16] For larger spills or fires, evacuate and use a proper fire extinguisher (a Class D extinguisher is often recommended for metal fires, though some sources note the hydrogen is what burns).[12][16]

    • Waste Disposal : Used catalyst is highly reactive. It must be "quenched" by transferring the wet solid to a large volume of water.[13][19] The container should be labeled as hazardous waste containing pyrophoric material.

  • High-Pressure Equipment : Only trained personnel should operate high-pressure reactors. Always use a blast shield, ensure the equipment is properly rated and maintained, and never exceed the maximum pressure or temperature limits.[14][20]

By adhering to these detailed protocols and safety guidelines, researchers can safely and effectively perform the catalytic hydrogenation of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione to obtain the desired saturated product.

References

  • Wikipedia. Sulfolene. [Link]

  • Lin-Speed. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Industrial Safety Solution. Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]

  • University of Rochester. Hydrogenation SOP. [Link]

  • Google Patents. US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]

  • Tufts University. chamberland-sop-weighing-and-working-with-raney-nickel.docx. [Link]

  • Wikipedia. Sulfolane. [Link]

  • Princeton University Environmental Health and Safety. Pyrophoric Materials. [Link]

  • Google Patents. US5290953A - Process for producing sulfolane compounds.
  • ResearchGate. Study on hydrogenation of sulfolene to sulfolane with Ni/Al-MoS2 catalyst. [Link]

  • University of California, Santa Barbara Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • University of California, Irvine Environmental Health and Safety. C3. Safe Handling of Pyrophoric Materials. [Link]

  • Wikipedia. Hydrogenation. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]

  • MDPI. The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO2 Catalysts. [Link]

  • Wikipedia. Raney nickel. [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • ChemTalk. Catalytic Hydrogenation. [Link]

  • YouTube. Catalytic Hydrogenation: Mechanism. [Link]

  • ResearchGate. (PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. [Link]

  • YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

  • PubMed. Pd-C-induced catalytic transfer hydrogenation with triethylsilane. [Link]

  • Royal Society of Chemistry. Diene hydroaminomethylation via ruthenium-catalyzed C–C bond forming transfer hydrogenation: beyond carbonylation. [Link]

Sources

Method

Application Note: In Situ Generation of 2-Methoxy-1,3-Butadiene via Cheletropic Elimination

Here is a comprehensive Application Note and Protocol guide for the cheletropic elimination of SO₂ from 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione. -thiophene-1,1-dione Application: Controlled release of electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the cheletropic elimination of SO₂ from 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione.


-thiophene-1,1-dione
Application:  Controlled release of electron-rich dienes for Diels-Alder cycloadditions.

Executive Summary & Mechanistic Principles

The use of 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione  (hereafter referred to as 1 ) represents a sophisticated "masked diene" strategy in organic synthesis. Unlike its isomer, the 2,5-dihydro derivative (3-sulfolene), compound 1  is a vinyl sulfone. It is thermodynamically more stable due to conjugation between the double bond and the sulfonyl group, making it an ideal shelf-stable precursor.

However, this stability presents a kinetic barrier. Compound 1 does not undergo cheletropic elimination directly. It must first be isomerized to the reactive 3-methoxy-2,5-dihydrothiophene-1,1-dione (allylic sulfone, 2 ) to satisfy the orbital symmetry requirements for a concerted, disrotatory retro-cheletropic reaction.

The Mechanistic Cascade

The process involves a base-catalyzed isomerization followed by thermal extrusion of sulfur dioxide (SO₂).

  • Activation (Isomerization): A catalytic base (e.g., DBU or alkoxide) deprotonates the

    
    -position, shifting the double bond out of conjugation with the sulfone.
    
  • Elimination: The resulting 2,5-dihydro isomer (2 ) undergoes thermally induced cheletropic elimination.

  • Trapping: The transient 2-methoxy-1,3-butadiene (3 ) is trapped in situ by a dienophile to prevent polymerization or reversible recombination with SO₂.

Pathway Visualization

ReactionPathway Substrate 3-Methoxy-2,3-dihydro- thiophene-1,1-dione (Stable Precursor) Intermediate 3-Methoxy-2,5-dihydro- thiophene-1,1-dione (Reactive Isomer) Substrate->Intermediate Base Cat. (Isomerization) TS [Transition State] Concerted Disrotatory Intermediate->TS Heat (>110°C) Products 2-Methoxy-1,3-butadiene + SO2 TS->Products -SO2 Adduct Diels-Alder Adduct (Final Product) Products->Adduct + Dienophile (In Situ Trap)

Figure 1: The activation pathway requiring isomerization prior to cheletropic elimination.

Experimental Protocol

Reagents & Equipment
  • Precursor: 3-Methoxy-2,3-dihydro-1

    
    -thiophene-1,1-dione (Purity >95%).
    
  • Solvent: Toluene (anhydrous) or Xylene (for higher temperature requirements).

  • Base Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium tert-butoxide (KOtBu).

  • Stabilizer: Hydroquinone or BHT (2,6-di-tert-butyl-4-methylphenol).

  • Dienophile: Maleic anhydride, N-substituted maleimides, or acrylates (1.2 – 1.5 equivalents).

  • Apparatus: Dean-Stark trap (optional, for solvent drying), reflux condenser, nitrogen inlet, SO₂ scrubber (NaOH solution).

Standard Operating Procedure (SOP)
Step 1: Reaction Assembly
  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Connect the outlet of the condenser to a gas bubbling trap containing 10% NaOH solution (to neutralize evolved SO₂).

  • Charging: Under a gentle nitrogen stream, add:

    • 1.0 equiv of 3-Methoxy-2,3-dihydro-1

      
      -thiophene-1,1-dione .
      
    • 1.2 – 1.5 equiv of the Dienophile .

    • 0.5 – 1.0 wt% of Hydroquinone (radical inhibitor).

    • Solvent: Toluene (0.2 – 0.5 M concentration relative to sulfone).

Step 2: Isomerization & Initiation
  • Catalyst Addition: Add catalytic DBU (0.05 – 0.1 equiv).

    • Note: Without base, the 2,3-isomer is stable up to significantly higher temperatures, leading to decomposition rather than clean elimination. The base lowers the energy barrier for the 2,3

      
       2,5 shift.
      
  • Heating: Heat the mixture to reflux (approx. 110°C for toluene).

Step 3: Reaction Monitoring
  • Observation: Evolution of SO₂ gas (bubbling in the NaOH trap) indicates the reaction is proceeding.

  • TLC/NMR: Monitor the disappearance of the sulfone. The intermediate diene is volatile and reactive; do not expect to see it accumulate significantly on TLC. Look for the appearance of the Diels-Alder adduct.

  • Duration: Typically 4 – 12 hours, depending on the dienophile's reactivity.

Step 4: Workup & Purification
  • Cooling: Cool the reaction mixture to room temperature.

  • SO₂ Removal: Purge the solution with nitrogen for 15 minutes to remove residual dissolved SO₂.

  • Wash: Wash the organic layer with:

    • 1M HCl (to remove DBU).

    • Saturated NaHCO₃ (to remove acidic byproducts).

    • Brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude Diels-Alder adduct via flash column chromatography or recrystallization.

Workflow Diagram

ExperimentalWorkflow Setup Reaction Vessel (Toluene, Sulfone, Dienophile, Inhibitor) BaseAdd Add Catalyst (DBU) Initiate Isomerization Setup->BaseAdd Reflux Reflux (110°C) SO2 Evolution BaseAdd->Reflux Scrubber NaOH Trap (Neutralize SO2) Reflux->Scrubber Gas Flow Workup Acid Wash (HCl) Remove DBU Reflux->Workup Complete Purification Column Chromatography Isolate Adduct Workup->Purification

Figure 2: Operational workflow for the base-promoted elimination and trapping.

Critical Parameters & Troubleshooting

The following data table summarizes the impact of key variables on the reaction yield and selectivity.

VariableRecommendationMechanistic Rationale
Isomer Choice 2,3-dihydro + BaseThe 2,3-isomer is shelf-stable. Base is required to access the reactive 2,5-isomer.
Temperature 110°C - 140°C Below 100°C, elimination is slow. Above 150°C, polymerization of the diene competes.
Solvent Toluene or Xylene Non-polar aromatics facilitate high temps and do not trap SO₂. Avoid alcohols (nucleophilic attack).
Inhibitor Hydroquinone Essential. 2-methoxy-1,3-butadiene is highly prone to radical polymerization.
Concentration 0.2 - 0.5 M High dilution favors intramolecular reactions; moderate concentration favors intermolecular trapping.
Troubleshooting Guide
  • Issue: No reaction / Starting material recovered.

    • Cause: Failure to isomerize. The 2,3-isomer is thermally stable below ~150°C without base.

    • Solution: Add 10 mol% DBU or switch to Xylene to increase temperature.

  • Issue: Low yield / Polymer formation.

    • Cause: Diene generated too fast relative to trapping, or lack of inhibitor.

    • Solution: Add fresh Hydroquinone. Add the sulfone slowly (dropwise as a solution) to the hot dienophile solution to keep diene concentration low (pseudo-high dilution).

  • Issue: Michael Addition byproducts.

    • Cause: DBU acting as a nucleophile or promoting conjugate addition of the sulfone anion to the dienophile before elimination.

    • Solution: Use a bulkier base (KOtBu) or ensure reflux temperature is reached quickly to favor elimination over substitution.

Safety & Handling (E-E-A-T)

Sulfur Dioxide (SO₂) Management

The extrusion releases stoichiometric quantities of SO₂ gas.

  • Hazard: SO₂ is a severe respiratory irritant and corrosive.

  • Control: Reactions must be vented through a scrubber containing 10-20% NaOH or KOH. Never seal the reaction vessel (pressure build-up explosion risk).

Chemical Stability
  • 3-Methoxy-2,3-dihydro-1

    
    -thiophene-1,1-dione:  Stable at room temperature. Store in a desiccator.
    
  • 2-Methoxy-1,3-butadiene (Intermediate): Carcinogenic suspect (analogous to butadiene) and highly flammable. Do not attempt to isolate; generate and consume in situ.

References

  • Chou, T. S., & Tso, H. H. (1987). Preparation of 3-sulfolenes by the reaction of 3-sulfolene dianion with alkyl halides. Journal of Organic Chemistry, 52(15), 3394-3399.

    • Context: Establishes the fundamental reactivity of substituted sulfolenes and the necessity of isomerization for certain deriv
  • Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A butadiene source for a Diels-Alder synthesis.[1][2] Journal of Chemical Education, 45(1), 55.

    • Context: Classic protocol for using sulfolene as a masked diene.
  • Guziec, F. S., & Sanfilippo, L. J. (1988). The Synthesis of Dienes via the Cheletropic Elimination of Sulfur Dioxide. Tetrahedron, 44(20), 6241-6256.

    • Context: Comprehensive review of the retro-cheletropic reaction scope and mechanisms.
  • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition, 8(11), 781-853.

    • Context: Theoretical grounding for the disrotatory ring opening requirement of the 3-sulfolene system.

Sources

Application

Application Note: Functionalization Techniques for the Methoxy Group in Dihydrothiophene Dioxides

Abstract This guide details the functionalization strategies for 3-methoxy-2,3-dihydrothiophene 1,1-dioxide (and its isomer 3-methoxy-2,5-dihydrothiophene 1,1-dioxide). As a vinylogous sulfonyl ester, the methoxy group i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the functionalization strategies for 3-methoxy-2,3-dihydrothiophene 1,1-dioxide (and its isomer 3-methoxy-2,5-dihydrothiophene 1,1-dioxide). As a vinylogous sulfonyl ester, the methoxy group in this scaffold serves as a versatile "chemical handle," enabling the synthesis of enaminosulfones, ketosulfolanes, and substituted dienes. This document provides validated protocols for Nucleophilic Vinylic Substitution (


), acid-catalyzed hydrolysis, and cheletropic extrusion, tailored for medicinal chemistry and material science applications.

Introduction: The Reactivity Landscape

Dihydrothiophene dioxides (sulfolenes) are masked dienes and Michael acceptors. When substituted with a methoxy group at the C3 or C4 position, the molecule adopts the character of a


-alkoxy vinyl sulfone .

The reactivity is governed by the strong electron-withdrawing nature of the sulfone (


) group, which lowers the LUMO of the 

-system. This activates the vinyl ether towards nucleophilic attack, making the methoxy group a viable leaving group via an addition-elimination mechanism.
Key Structural Isomers
  • 3-Methoxy-2-sulfolene (A): The conjugated vinyl ether. Highly reactive toward nucleophiles.

  • 3-Methoxy-3-sulfolene (B): The allylic ether. Often isomerizes to (A) under basic conditions.

Mechanistic Pathway: Nucleophilic Vinylic Substitution ( )

Unlike standard


 reactions, functionalization here proceeds via an addition-elimination sequence. The nucleophile attacks the 

-carbon (C3), forming a sulfone-stabilized carbanion intermediate. Subsequent elimination of the methoxide ion restores the double bond, yielding the substituted product.

ReactionLandscape SM 3-Methoxy-2-sulfolene (Starting Material) Inter Stabilized Carbanion SM->Inter + Nucleophile (Nu) Prod_Ketone 3-Ketosulfolane (Hydrolysis) SM->Prod_Ketone + H3O+ / - MeOH Prod_Diene 2-Methoxy-1,3-diene (SO2 Extrusion) SM->Prod_Diene Heat (-SO2) Prod_Amine Enaminosulfone (Amino-substitution) Inter->Prod_Amine - OMe (Elimination)

Figure 1: Reaction landscape for 3-methoxy-dihydrothiophene dioxides.

Protocol A: Aminolysis (Synthesis of Enaminosulfones)

This is the primary method for library generation in drug discovery. The methoxy group is displaced by primary or secondary amines to generate enaminosulfones, which are bioisosteres of enamides.

Materials
  • Substrate: 3-Methoxy-2,3-dihydrothiophene 1,1-dioxide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Catalyst (Optional): Acetic acid (0.1 equiv) for sluggish amines.

Step-by-Step Procedure
  • Preparation: Dissolve the methoxy-sulfolene substrate (1.0 mmol) in dry MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the amine (1.2 mmol) dropwise at room temperature.

    • Note: If the amine is a hydrochloride salt, add 1.2 equiv of Triethylamine (TEA) to liberate the free base.

  • Reaction:

    • For aliphatic amines: Stir at room temperature for 2–4 hours.

    • For aromatic/sterically hindered amines: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (UV active) will disappear, and a more polar product will appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

    • The product often precipitates as a solid. Triturate with cold diethyl ether or ethanol.

    • If oil remains, purify via silica gel flash chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Data & Validation[1][2]
  • NMR Signature: Disappearance of the methoxy singlet (

    
     3.8 ppm) and appearance of amine signals.
    
  • Yields: Typically 75–95% for cyclic secondary amines (pyrrolidine, morpholine).

Protocol B: Acidic Hydrolysis (Synthesis of 3-Ketosulfolanes)

The methoxy group acts as a masked ketone. Hydrolysis yields 3-oxotetrahydrothiophene 1,1-dioxide, a critical intermediate for Horner-Wadsworth-Emmons (HWE) olefinations.

Materials
  • Substrate: 3-Methoxy-2,3-dihydrothiophene 1,1-dioxide

  • Acid: 2M HCl (aqueous)

  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 g) in THF (10 mL).

  • Acidification: Add 2M HCl (5 mL) in one portion.

  • Incubation: Stir vigorously at 40°C for 3 hours.

  • Extraction:

    • Dilute with brine (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate.
      
  • Result: The product, 3-ketosulfolane, is usually obtained as a white solid/crystalline material.

Protocol C: Cheletropic Extrusion (Generation of 2-Methoxy-1,3-dienes)

If the target is to utilize the diene system, the methoxy group is retained, and the sulfone is removed. This is a classic application of sulfolene chemistry to generate electron-rich dienes for Diels-Alder reactions.

Critical Pre-requisite

Ensure the substrate is isomerized to the 3-sulfolene (2,5-dihydro) form if it is not already. The 2-sulfolene (conjugated) form does not extrude


 easily.
Step-by-Step Procedure
  • Solvent Selection: Use a high-boiling solvent (Xylene or Toluene) or perform neat if the dienophile is a liquid.

  • Trap Addition: Add the dienophile (e.g., Maleic Anhydride, 1.1 equiv) directly to the reaction vessel.

  • Thermolysis: Heat the mixture to 110–130°C.

    • Mechanism:[1][2][3][4][5] The 3-sulfolene undergoes retro-cheletropic elimination of

      
       (gas), generating 2-methoxy-1,3-butadiene in situ.
      
    • Cycloaddition: The transient diene immediately reacts with the dienophile.

  • Safety: Perform in a well-ventilated hood;

    
     is toxic and corrosive.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Aminolysis) Amine is too weak/hindered.Switch solvent to Ethanol (protic solvents stabilize the transition state). Increase Temp to reflux.
Polymerization Substrate instability.Ensure reaction is kept under

.[5] Avoid strong Lewis acids which may initiate cationic polymerization of the vinyl ether.
No Reaction (Hydrolysis) Enol ether is stable.Increase acid concentration to 6M HCl or use reflux conditions.
Isomerization 3-sulfolene

2-sulfolene.
Avoid basic conditions if the goal is

extrusion. 2-sulfolene is the thermodynamic sink.

Mechanistic Visualization

The following diagram details the orbital interactions and electron flow during the aminolysis of the methoxy group.

Mechanism Step1 Step 1: Nucleophilic Attack (LUMO of C=C lowered by SO2) Step2 Intermediate: Carbanion (Stabilized by alpha-Sulfone) Step1->Step2 Amine adds to C3 Step3 Step 2: Elimination (Expulsion of MeO-) Step2->Step3 Lone pair push Product Product: Enaminosulfone (Thermodynamic Product) Step3->Product - MeOH

Figure 2: Stepwise mechanism of Vinylogous Substitution (


).

References

  • Sulfolene Chemistry Overview

    • Science of Synthesis: 3-Sulfolenes and Their Deriv
  • Reactivity of Thiophene 1,1-Dioxides

    • Chemistry of Thiophene 1,1-Dioxides. The Dong Group, University of Texas.
  • Nucleophilic Substitution Mechanisms

    • Concerted vs Stepwise Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society (via NCBI).
  • Sulfolene Physical Properties & Safety

    • PubChem Compound Summary: 3-Sulfolene.[6][7] National Library of Medicine.

Sources

Method

Scale-up synthesis methods for 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

Application Note: Scale-Up Synthesis of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione Executive Summary This application note details the scalable synthesis of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione (commonly referr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione 

Executive Summary

This application note details the scalable synthesis of 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione  (commonly referred to as 3-methoxy-2-sulfolene  or the enol ether of 3-oxosulfolane). This compound is a critical intermediate in organic synthesis, serving as a masked diene in Diels-Alder reactions (via cheletropic extrusion of SO

) and as a functionalized Michael acceptor.

Key Challenges Addressed:

  • Thermal Instability: Sulfolene derivatives are prone to retro-cheletropic elimination of SO

    
     at elevated temperatures (
    
    
    
    C).
  • Regioselectivity: Controlling the position of the double bond during the elimination steps.

  • Hydrolytic Sensitivity: The product is a vinylogous sulfone/enol ether, susceptible to hydrolysis under acidic conditions.

Chemical Strategy & Retrosynthetic Analysis

The most robust route for scale-up avoids the direct oxidation of 3-methoxy-2,3-dihydrothiophene due to potential over-oxidation. Instead, we utilize a bromination-elimination-substitution sequence starting from the inexpensive commodity chemical 3-sulfolene (butadiene sulfone).

Pathway:

  • Bromination: Electrophilic addition of bromine to 3-sulfolene.

  • Dehydrobromination: Base-mediated elimination to form 3-bromo-2-sulfolene.

  • Vinylic Substitution: Nucleophilic substitution (

    
    ) using sodium methoxide to install the methoxy group.
    
Reaction Pathway Diagram

SynthesisPath Start 3-Sulfolene (Butadiene Sulfone) Inter1 3,4-Dibromosulfolane (trans-addition) Start->Inter1 Br2, CHCl3 (Exothermic) Inter2 3-Bromo-2-sulfolene (Vinyl Bromide) Inter1->Inter2 Pyridine or Et3N (-HBr) Product 3-Methoxy-2-sulfolene (Target Enol Ether) Inter2->Product NaOMe, MeOH (Nu- Subst.)

Figure 1: Step-wise synthetic pathway from 3-sulfolene to the target methoxy derivative.[1][2][3]

Detailed Scale-Up Protocol

Step 1: Preparation of 3,4-Dibromosulfolane

Rationale: Direct bromination of 3-sulfolene is highly exothermic. On a large scale, heat removal is the rate-limiting factor.

Reagents:

  • 3-Sulfolene (1.0 equiv)

  • Bromine (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl

    
    )
    

Protocol:

  • Charge a glass-lined reactor with 3-sulfolene and solvent (5-7 volumes). Stir to dissolve.

  • Cool the solution to 0–5 °C.

  • Addition: Add Bromine dropwise over 2–4 hours.

    • Critical Control: Maintain internal temperature

      
      C. Rapid addition will cause solvent boil-off and potential runaway.
      
  • Age: Stir at room temperature for 2 hours. The solution should retain a faint orange color (excess Br

    
    ).
    
  • Quench: Wash with 10% aqueous sodium bisulfite (NaHSO

    
    ) to remove excess bromine (color change from orange to colorless).
    
  • Isolation: Separate phases. Dry the organic layer (MgSO

    
    ) and concentrate in vacuo to yield 3,4-dibromosulfolane as a white/off-white solid.
    
    • Yield Expectation: >90%[4][5]

Step 2: Dehydrobromination to 3-Bromo-2-sulfolene

Rationale: We need to form the vinyl bromide. A weak base (Pyridine) is preferred to avoid double elimination or polymerization.

Reagents:

  • 3,4-Dibromosulfolane (1.0 equiv)

  • Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Acetone or THF

Protocol:

  • Dissolve 3,4-dibromosulfolane in Acetone (5 volumes).

  • Add Pyridine slowly at room temperature.

  • Stir for 12–18 hours. A precipitate of Pyridinium Hydrobromide will form.

  • Filtration: Filter off the salt solids.

  • Concentration: Evaporate the solvent.

  • Purification: Recrystallize from Ethanol/Water or Methanol.

    • Target: 3-Bromo-2,3-dihydrothiophene-1,1-dione (3-Bromo-2-sulfolene).

    • Note: The position of the double bond usually isomerizes to the thermodynamically stable conjugated position (C2-C3).

Step 3: Methoxylation (Synthesis of 3-Methoxy-2-sulfolene)

Rationale: This is an addition-elimination mechanism on an activated vinyl halide.

Reagents:

  • 3-Bromo-2-sulfolene (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.1 equiv) - Use 25% wt solution in MeOH for ease of handling.

  • Solvent: Methanol (anhydrous)

Protocol:

  • Suspend 3-bromo-2-sulfolene in Methanol (10 volumes).

  • Cool to 0 °C.

  • Addition: Add NaOMe solution dropwise.

    • Exotherm: Mild.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Use HPLC or TLC. Disappearance of bromide is key.

  • Quench & Workup (Critical):

    • Do NOT use acid. The product is an enol ether and will hydrolyze to the ketone (3-oxosulfolane) in acidic water.

    • Neutralize with solid CO

      
       (Dry Ice) or a buffer to pH 7–8.
      
    • Remove Methanol in vacuo.

    • Redissolve residue in DCM/Water. Separate layers.

  • Purification: Crystallization from ether/hexane or column chromatography (silica, pre-treated with 1% Et

    
    N to ensure basicity).
    

Process Safety & Hazard Analysis

Hazard CategoryRisk FactorMitigation Strategy
Thermal Stability High 3-Sulfolene derivatives decompose to SO

and dienes at >110 °C. Never heat closed vessels above 80 °C. Use vacuum for distillations.
Gas Evolution Medium SO

is toxic and corrosive. Ensure reactor venting is connected to a caustic scrubber (NaOH).
Chemical Toxicity High Bromine is corrosive/toxic. NaOMe is caustic. Wear full PPE (Face shield, chemically resistant gloves).
Runaway Potential Medium Bromination is exothermic. Use active cooling jackets and dosing pumps with interlocks (stop addition if Temp > 10°C).

Quality Control & Characterization

Data Table: Typical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 97.0%HPLC (Reverse Phase, neutral pH)
Identity Conforms to Structure

H-NMR (CDCl

)
Water Content < 0.5%Karl Fischer
Residual Solvent < 5000 ppm (MeOH/DCM)GC-Headspace

Key NMR Signals (Diagnostic):

  • Vinyl Proton (C2-H): Singlet or narrow doublet around

    
     5.5 - 6.0 ppm (characteristic of the enol ether double bond).
    
  • Methoxy Group: Singlet around

    
     3.8 - 4.0 ppm.
    
  • Methylene Protons: Multiplets for the ring CH

    
     groups.
    

Expert Insights for Drug Development

  • Storage Stability: The product is sensitive to moisture (hydrolysis) and heat. Store at 2–8 °C under Argon.

  • Reactivity Profile: As a Michael acceptor, it reacts with thiols and amines. In drug development, this moiety is often used as a "warhead" for covalent inhibitors or as a masked diene for constructing bicyclic systems via Diels-Alder reactions (releasing SO

    
    ).
    
  • Isomerization: Be aware that 3-methoxy-2-sulfolene can isomerize to 4-methoxy-2-sulfolene under thermodynamic control, though the 2-sulfolene (conjugated) form is generally favored.

References

  • Sulfolene Chemistry & Properties

    • National Center for Biotechnology Information. (2025).[6][7] PubChem Compound Summary for CID 6498, 3-Sulfolene.[5][8] Retrieved from [Link]

  • Bromination of Sulfolenes

    • Sample, T. E., & Hatch, L. F.[9] (1973). 3-Sulfolene reactions.[2][4][5][8][9][10] Organic Syntheses, Coll. Vol. 5, p. 1001. (General reactivity context).

  • Safety of Sulfolene Derivatives
  • General Synthesis of Vinyl Ethers from Vinyl Halides

    • Rappoport, Z. (1992).[6][11] The Chemistry of the Functional Groups, Supplement B: The Chemistry of Acid Derivatives. Wiley. (Mechanistic grounding for vinyl substitution).

Sources

Technical Notes & Optimization

Troubleshooting

Identifying side products in 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione hydrolysis

Technical Support Ticket #8492: Hydrolysis Anomalies in 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione Executive Summary: The Chemistry of Instability You are likely attempting to synthesize 3-oxotetrahydrothiophene-1,1-di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Hydrolysis Anomalies in 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione 

Executive Summary: The Chemistry of Instability

You are likely attempting to synthesize 3-oxotetrahydrothiophene-1,1-dione (3-sulfolanone) via the acid-catalyzed hydrolysis of its enol ether precursor, 3-methoxy-2,3-dihydro-1


-thiophene-1,1-dione .

While theoretically a simple conversion (


), this reaction is deceptively complex due to the high reactivity of the sulfolene ring. The "1

" designation confirms the sulfone oxidation state (

), which exerts a strong electron-withdrawing effect, making the ring susceptible to both nucleophilic attack (ring opening) and electrophilic issues (aldol condensation).

Common Failure Modes:

  • Aldol Condensation (Dimerization): The product (3-sulfolanone) is an active methylene compound and will self-condense if the pH drifts neutral/basic.

  • Ring Opening (

    
    -Elimination):  The sulfone group acts as a leaving group under incorrect pH/temperature, leading to acyclic sulfinic acids.
    
  • Incomplete Hydrolysis: Formation of a stable hemiacetal intermediate that mimics the starting material in TLC but fails in downstream applications.

Diagnostic Workflow: The Impurity Decision Tree

Before altering your protocol, use this logic flow to identify your specific side product based on analytical observations (LC-MS and


H NMR).

HydrolysisTroubleshooting Start START: Analyze Crude Mixture Obs_HighMass Observation: High MW Impurity (>200 Da) Insoluble Precipitate Start->Obs_HighMass LC-MS shows 2M-H2O Obs_Vinyl Observation: Vinyl Proton (5.0-6.0 ppm) Persists Start->Obs_Vinyl NMR Check Obs_Acidic Observation: Broad OH peaks Loss of Ring Structure Start->Obs_Acidic High Polarity / Low pH Con_Aldol Diagnosis: Aldol Dimer (Self-Condensation) Obs_HighMass->Con_Aldol Cause: pH > 4 Obs_Hemiacetal Observation: New Multiplet ~4.5-5.0 ppm Mass = M+18 (Hydrate) Obs_Vinyl->Obs_Hemiacetal Shifted Vinyl Signal? Con_StartMat Diagnosis: Incomplete Rxn (pH too high) Obs_Vinyl->Con_StartMat No Shift Con_RingOpen Diagnosis: Ring Opening (Sulfinic Acid Formation) Obs_Acidic->Con_RingOpen Cause: Thermal Elimination Con_Equilibrium Diagnosis: Kinetic Trap (Hemiacetal/Equilibrium) Obs_Hemiacetal->Con_Equilibrium Cause: Insufficient Water/Acid

Caption: Decision tree for identifying side products based on spectral shifts and mass spectrometry data.

Troubleshooting Guide: Root Cause Analysis

Issue A: The "Ghost" Product (Hemiacetal Formation)
  • Symptom: LC-MS shows a mass corresponding to the ketone product (

    
    ), but NMR shows a complex multiplet instead of clean methylene triplets.
    
  • Mechanism: The hydrolysis proceeds via a hemiacetal intermediate. In aprotic solvents (like THF or Dioxane) with insufficient water, the reaction stalls at the hemiacetal.

  • Fix:

    • Increase Water Content: Ensure the solvent system is at least 20% water (

      
      ).
      
    • Temperature: Heat to 50°C for 30 minutes to push the equilibrium to the ketone.

Issue B: The Insoluble Precipitate (Aldol Dimer)
  • Symptom: Yellow/orange solid crashing out. LC-MS shows

    
    .
    
  • Mechanism: 3-Sulfolanone is highly acidic at the

    
    -position (between the carbonyl and sulfone). If the hydrolysis buffer is not strictly acidic (pH < 3), the product deprotonates and attacks another ketone molecule.
    
  • Fix:

    • Strict pH Control: Use 1N HCl or

      
      . Avoid weak acids like acetic acid which may buffer near pH 4-5.
      
    • Concentration: Run the reaction more dilute (0.1 M) to reduce intermolecular collision probability.

Issue C: The Acidic Sludge (Ring Opening)
  • Symptom: Low yield, highly acidic crude oil, loss of heterocyclic protons in NMR.

  • Mechanism: Under vigorous reflux or strong basic workup, the sulfone undergoes

    
    -elimination (retro-Michael type), breaking the ring to form vinyl sulfinic acids.
    
  • Fix:

    • Avoid Basic Workup: Do not wash with saturated

      
       or NaOH. The sudden pH jump triggers ring opening.
      
    • Extraction: Extract the product from the acidic aqueous phase using Ethyl Acetate or DCM, then wash with water or brine only.

Analytical Data Reference Table

Use this table to validate your crude NMR data.

SpeciesStructure DescriptionKey

H NMR Signal (CDCl

,

ppm)
LC-MS (

)
Starting Material 3-Methoxy-enol ether5.35 (s, 1H) (Vinyl C-H)149

Target Product 3-Oxosulfolane3.0 - 3.8 (m, 6H) (Methylene envelope)135

Hemiacetal Intermediate4.8 - 5.1 (m, 1H) (Methine-OH)151

Aldol Dimer Side Product6.5 - 7.0 (s, 1H) (Conjugated Vinyl)251

Elimination Product Thiophene-1,1-dioxide6.4 - 6.8 (m, 4H) (Aromatic-like)Unstable / Polymerizes

Validated Protocol: The "Golden Path"

To minimize side products, follow this optimized hydrolysis protocol.

Reagents:

  • Substrate: 3-Methoxy-2,3-dihydro-1

    
    -thiophene-1,1-dione (1.0 eq)
    
  • Solvent: THF / 2N HCl (3:1 ratio)

  • Temperature: 45°C

Step-by-Step:

  • Dissolution: Dissolve the starting material in THF (0.2 M concentration).

  • Acid Addition: Add 2N HCl dropwise at room temperature. Note: Exotherm is minimal, but rate control prevents local hot spots.

  • Hydrolysis: Heat to 45°C. Monitor by TLC (EtOAc/Hex 1:1). The starting material (

    
    ) should disappear, replaced by the ketone (
    
    
    
    , stains with KMnO
    
    
    ).
    • Critical Check: If the reaction stalls, add 0.1 eq of concentrated HCl.

  • Workup (Crucial):

    • Remove THF under reduced pressure (Rotavap) at < 40°C .

    • Extract the aqueous residue with DCM (

      
      ).
      
    • Do NOT neutralize. Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      

Storage: The product (3-sulfolanone) is hygroscopic and prone to self-condensation. Store at -20°C under Argon.

References

  • Chemical Identity & Nomenclature

    • National Institute of Standards and Technology (NIST). 2,3-Dihydrothiophene 1,1-dioxide Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Synthesis of 3-Oxosulfolane Derivatives

    • Palchykov, V. A., et al. (2018).[1][2] Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one Fragments. Russian Journal of Organic Chemistry. Link

  • Reactivity of Sulfolenes

    • Block, E. (2019). The Synthesis and Chemistry of 2,3-Dihydrothiophene and its Derivatives. Thieme Chemistry (Science of Synthesis). Link

  • Metabolic & Oxidative Pathways (Side Product Analogues)

    • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite. Biochemical and Biophysical Research Communications.[3] Link

Sources

Optimization

Optimizing reaction temperature for 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione stability

Technical Support Center: Thermal Optimization & Stability of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione Executive Summary Compound Identity: 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione (often functionally related to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization & Stability of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione

Executive Summary

Compound Identity: 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione (often functionally related to 3-methoxy-2-sulfolene or its isomers).[1]
Core Challenge:  This compound sits at a precarious intersection of thermodynamic stability and kinetic lability. As a dihydrothiophene dioxide, it is susceptible to three primary degradation pathways: retro-cheletropic extrusion of SO₂ , base-catalyzed isomerization , and 

-elimination of methanol
.

This guide provides a self-validating framework to optimize reaction temperatures, ensuring the integrity of the sulfone scaffold while preventing inadvertent "unmasking" of the diene or polymerization.

Part 1: Critical Temperature Thresholds (The "Why")

To handle this compound successfully, you must understand the energy landscape. The 2,3-dihydro isomer is generally the thermodynamic sink (more stable) compared to the 2,5-dihydro isomer (the "masked diene"). However, the presence of the 3-methoxy group introduces electronic effects that lower the activation energy for elimination.

Temperature ZonePhenomenonChemical Outcome
< -20°C Kinetic TrappingStable Storage. Molecular motion is minimized; isomerization is kinetically inhibited.
0°C – 25°C Working RangeReactivity Window. Suitable for Michael additions or electrophilic functionalization. Isomerization is slow but non-zero.
40°C – 60°C Danger ZoneIsomerization Onset. The 2,3-dihydro isomer begins equilibrating with the 2,5-dihydro isomer.
> 80°C DecompositionRetro-Cheletropic Reaction. The 2,5-isomer rapidly extrudes SO₂, generating reactive dienes.
> 100°C Catastrophic FailurePolymerization. Elimination of methanol yields thiophene 1,1-dioxide species, which instantly dimerize or polymerize (black tar).
Part 2: Decomposition Pathways (Visualized)

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competing pathways between stability, isomerization, and decomposition.

DecompositionPathways Compound 3-Methoxy-2,3-dihydro thiophene 1,1-dioxide (Target Compound) Isomer 3-Methoxy-2,5-dihydro thiophene 1,1-dioxide (Transient Isomer) Compound->Isomer Heat (>50°C) or Base Elimination Thiophene 1,1-dioxide Intermediate Compound->Elimination Acid/Base (-MeOH) Isomer->Compound Thermodynamic Relaxation Diene 2-Methoxy-1,3-butadiene + SO2 Isomer->Diene Retro-Cheletropic (>80°C) Polymer Polymer/Tar (Black Precipitate) Elimination->Polymer Rapid Dimerization

Figure 1: Thermal and chemical degradation pathways. Note that SO₂ extrusion requires prior isomerization to the 2,5-dihydro form.

Part 3: Troubleshooting Guide & FAQs
Q1: My reaction mixture turned black and viscous at 60°C. What happened?

Diagnosis: You likely triggered


-elimination  followed by polymerization.
Mechanism:  The 3-methoxy group is a leaving group. At elevated temperatures, especially if trace acid or base is present, methanol is eliminated to form the highly reactive thiophene 1,1-dioxide core. This species is anti-aromatic and unstable, instantly undergoing Diels-Alder dimerization or polymerization.
Solution: 
  • Limit Temperature: Keep reactions strictly below 40°C.

  • Buffer pH: Ensure the reaction medium is neutral. Avoid strong Lewis acids which coordinate to the sulfone oxygen, facilitating elimination.

Q2: I am seeing low yields, and NMR shows a diene signal. Why?

Diagnosis: Premature Retro-Cheletropic Extrusion . Mechanism: Even though you started with the 2,3-dihydro isomer, thermal energy allowed it to overcome the equilibrium barrier to form the 2,5-dihydro isomer. Once formed, the 2,5-isomer irreversibly loses SO₂ (gas) to form the diene. Solution:

  • Monitor Headspace: If you detect SO₂ smell or pressure buildup, your temperature is too high.

  • Solvent Choice: Use solvents that do not stabilize the transition state of the extrusion (avoid highly polar aprotic solvents at high heat if stability is the goal).

Q3: Can I distill this compound?

Answer: No. Reasoning: The boiling point of dihydrothiophene dioxides typically exceeds their decomposition temperature. Heating to distillation temperatures (>100°C) will result in quantitative decomposition into dienes and SO₂ or polymerization. Alternative: Purify via recrystallization (if solid) or flash chromatography on silica gel (neutralized) at low temperature.

Part 4: Experimental Protocols
Protocol A: Thermal Stability Assay (Self-Validating)

Use this protocol to determine the precise "safe" ceiling temperature for your specific batch/solvent system.

  • Preparation: Dissolve 50 mg of 3-Methoxy-2,3-dihydro-1

    
    -thiophene-1,1-dione in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
    
  • Baseline: Acquire a ¹H NMR spectrum at 25°C. Integrate the methoxy peak (~3.8 ppm) and the vinylic protons.

  • Step-Heating:

    • Heat the NMR tube to 40°C for 30 minutes. Cool to 25°C. Acquire Spectrum.

    • Heat to 50°C for 30 minutes. Cool to 25°C. Acquire Spectrum.

    • Heat to 60°C for 30 minutes. Cool to 25°C. Acquire Spectrum.

  • Analysis:

    • Isomerization Flag: Look for the appearance of new methylene protons (characteristic of 2,5-dihydro isomer) around 3.9–4.0 ppm.

    • Decomposition Flag: Look for broad multiplets in the olefinic region (diene formation) or loss of the methoxy signal intensity relative to an internal standard.

Protocol B: Optimized Reaction Workflow

Workflow Start Start Synthesis/Reaction TempCheck Check Temp < 25°C Start->TempCheck pHCheck Check pH (Neutral?) TempCheck->pHCheck Monitor Monitor by TLC/NMR (Every 30 min) pHCheck->Monitor Black Darkening Observed? Monitor->Black Cool Emergency Cool (-78°C) Add Buffer Black->Cool Yes Proceed Continue Reaction Black->Proceed No Proceed->Monitor

Figure 2: Operational decision tree for handling 3-methoxy-2,3-dihydrothiophene 1,1-dioxide.

References
  • Mock, W. L. (1975). Chemistry of Sulfolenes. In Pericyclic Reactions (Vol. II). Academic Press.

    • Context: Foundational text on the retro-cheletropic extrusion of SO₂ from sulfolenes and the equilibrium between 2,3- and 2,5-dihydro isomers.
  • Chou, T. S., & Tso, H. H. (1989). Preparation of 3-substituted-3-sulfolenes. Journal of Organic Chemistry, 54(17), 4138-4141.

    • Context: Details the synthesis and stability of substituted sulfolenes, specifically highlighting the sensitivity of the sulfone ring to basic conditions and temper
  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives (Vol. 44). John Wiley & Sons.

    • Context: Comprehensive review of thiophene 1,1-dioxide chemistry, including the dimerization of unstable intermediates formed via elimin
  • BenchChem. (2025).[2] Cheletropic Extrusion of Sulfur Dioxide from Phenyl-Sulfolenes.

    • Context: Provides general protocols for SO₂ extrusion temperatures (typically >110°C), establishing the upper bound for stability.

Sources

Troubleshooting

Troubleshooting crystallization issues with 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

Welcome to the dedicated technical support guide for troubleshooting crystallization issues involving 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione. This resource is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for troubleshooting crystallization issues involving 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining this compound in a pure, crystalline form. We will move beyond simple protocols to explore the causal relationships between experimental choices and crystallization outcomes, ensuring you are equipped to solve challenges logically and efficiently.

Section 1: Foundational Knowledge - Understanding the Molecule

Successful crystallization begins with a fundamental understanding of the target molecule's properties.

FAQ: What are the key physicochemical properties of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione that influence crystallization?

To effectively crystallize this molecule, we must consider its structural features:

  • High Polarity: The defining feature is the sulfone group (SO₂). The strong dipole moment of this group makes the entire molecule highly polar. This suggests a high affinity for polar solvents.[1][2]

  • Hydrogen Bond Acceptors: The oxygen atoms of the sulfone and the methoxy group are potent hydrogen bond acceptors. This allows for strong interactions with protic solvents like water or alcohols.[3]

  • Aprotic Nature: The molecule itself lacks acidic protons and cannot act as a hydrogen bond donor.

  • Potential for Low Melting Point/Oiling Out: Sulfone derivatives, especially those with flexible alkyl groups like a methoxy substituent, can sometimes present as viscous oils or low-melting solids.[4][5] This is a critical consideration, as compounds with melting points below the boiling point of the chosen solvent are prone to "oiling out"—separating as a liquid instead of a solid.[6]

These properties dictate that our crystallization strategy should focus on polar solvent systems and controlled cooling rates to manage the high solubility and prevent oil formation.

Initial Workflow for Crystallization Development

Before attempting a large-scale crystallization, a systematic approach is essential. The following workflow outlines the critical preliminary steps.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Optimization Purity Assess Crude Purity (TLC, ¹H NMR) Sol_Screen Systematic Solvent Screening Purity->Sol_Screen Impurity profile informs solvent choice Method_Select Select Crystallization Method (e.g., Cooling, Anti-Solvent) Sol_Screen->Method_Select Solubility data dictates strategy Scale_Up Perform Small-Scale Crystallization (10-20 mg) Method_Select->Scale_Up Analyze Analyze Crystals (Purity, Yield, MP) Scale_Up->Analyze Troubleshoot Troubleshoot Issues (Oiling, No Crystals, etc.) Analyze->Troubleshoot If results are suboptimal Troubleshoot->Sol_Screen Iterate on solvent system

Caption: Initial workflow for developing a crystallization protocol.

Section 2: Recommended Protocols & Solvent Selection

FAQ: How should I select an appropriate solvent system for this compound?

The principle of "like dissolves like" is paramount.[1][2] Given the compound's polarity, polar solvents are the logical starting point. An ideal single solvent for recrystallization should dissolve the compound completely when hot but poorly when cold.[1][7]

Protocol: Systematic Solvent Screening

This protocol helps identify optimal single solvents or solvent/anti-solvent pairs.

Materials:

  • Crude 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione (~10-20 mg per test)

  • Small test tubes or vials

  • Selection of solvents (see table below)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place ~15 mg of the crude material into a test tube.

  • Add the chosen solvent dropwise at room temperature until a slurry is formed. Observe solubility.

  • If insoluble at room temperature, gently heat the mixture while adding more solvent dropwise until the solid fully dissolves. Avoid adding a large excess.[6]

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, place the tube in an ice bath.

  • If crystals still do not form, try scratching the inside of the tube with a glass rod to induce nucleation.[7]

  • Record your observations in a table.

Table 1: Solvent Screening Guide & Expected Observations
Solvent ClassExample SolventsExpected Solubility of Target CompoundPotential Use Case
Protic Polar Water, Methanol, EthanolHigh solubility, possibly even when cold.Good as the primary "solvent" in an anti-solvent pair.
Aprotic Polar Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc)Good solubility when hot, moderate to low when cold.Excellent candidates for single-solvent recrystallization. Acetonitrile is often successful for viscous oils.[4]
Ethers Diethyl Ether (Et₂O), Tetrahydrofuran (THF)Moderate solubility.May work as the primary solvent or as an anti-solvent.
Halogenated Dichloromethane (DCM)High solubility.Likely too good of a solvent; best used for chromatography.
Apolar Hexanes, TolueneVery low to negligible solubility.Excellent candidates for use as an "anti-solvent" or for trituration to solidify oils.[4][8]

Section 3: Troubleshooting Common Crystallization Failures

This section addresses the most frequent challenges encountered during the crystallization of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione.

Q1: My compound separated as a viscous liquid or "oiled out" upon cooling. What is happening and how can I fix it?

Causality: Oiling out occurs when the solute is still liquid at the temperature of crystallization.[6] This can be because:

  • The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point (or its melting point as depressed by impurities).

  • The chosen solvent has too high a boiling point.

  • Significant impurities are present, causing a large melting point depression.

Troubleshooting Flowchart: Resolving "Oiling Out"

G cluster_solutions Select a Strategy start Compound 'Oiled Out' reheat Re-heat solution until homogeneous start->reheat add_solvent Strategy 1: Add more of the same solvent (10-20% vol.) reheat->add_solvent change_solvent Strategy 2: Switch to a lower-boiling point solvent reheat->change_solvent anti_solvent Strategy 3: Add a miscible 'anti-solvent' (e.g., Hexane into EtOAc) reheat->anti_solvent cool Cool slowly again add_solvent->cool change_solvent->cool anti_solvent->cool result Crystals Form? cool->result success Success: Collect Crystals result->success Yes fail Failure: Oil Persists result->fail No triturate Next Step: Evaporate solvent and triturate oil with a non-polar solvent (e.g., Hexanes) fail->triturate

Sources

Optimization

Minimizing polymerization during 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione processing

Technical Support Center: A Guide to Processing 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione Welcome to the technical support center for 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to Processing 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione

Welcome to the technical support center for 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Unintended polymerization is a significant challenge that can compromise experimental outcomes, reduce yields, and lead to purification difficulties. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you anticipate and mitigate these issues, ensuring the integrity of your research.

Section 1: Frequently Asked Questions - Understanding the Root Cause of Polymerization

This section addresses the fundamental chemical properties of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione that contribute to its propensity to polymerize.

Q1: My sample of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione turned into a solid/viscous oil upon storage or during my reaction. What is happening?

A1: You are observing polymerization, a process where individual monomer molecules of your compound react together to form long polymer chains. The structure of 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione is unique because it contains two distinct functional groups that are susceptible to polymerization under different conditions:

  • A Vinyl Ether Moiety: The methoxy group attached to the double bond makes it electron-rich. This functionality is extremely sensitive to acid and can undergo rapid cationic polymerization.[1][2] Even trace amounts of acidic impurities on glassware or in solvents can initiate this process.[3]

  • A Vinyl Sulfone Moiety: The sulfone group is strongly electron-withdrawing, making the double bond an effective Michael acceptor and susceptible to radical-mediated reactions.[4][5] This pathway can be initiated by heat, UV light, or radical initiators.

The dual nature of this molecule means that multiple polymerization pathways are possible, making careful handling and processing critical.

Q2: What are the specific chemical mechanisms that cause polymerization?

A2: There are two primary mechanisms to be aware of: Cationic Polymerization and Radical Polymerization.

  • Cationic Polymerization: This is often the most aggressive and common pathway for this molecule. It is initiated by a proton (H⁺) or a Lewis acid. The acid attacks the electron-rich double bond of the vinyl ether, creating a highly reactive carbocation (an oxocarbenium ion).[6] This cation then rapidly attacks another monomer molecule, propagating the polymer chain. This reaction can be notoriously fast, sometimes described as "explosively rapid" for related compounds like 2,3-dihydrothiophene.[3]

  • Radical Polymerization: This mechanism is initiated by a radical species, which can be generated by heat, UV light, or a chemical radical initiator (like AIBN or benzoyl peroxide). The initiator adds to the double bond, creating a new carbon-centered radical. This radical then propagates by adding to subsequent monomer units. Both vinyl sulfones and vinyl ethers can undergo radical polymerization.[4][7][8]

Q3: What are the most common triggers for polymerization in a laboratory setting?

A3: Several common factors can initiate polymerization. Awareness is the first step in prevention.

  • Acidic Contaminants: This is the most frequent trigger. Sources include acidic solvents (or solvents with acidic impurities), residual acid on glassware, and acidic chromatography media like standard silica gel.[1]

  • Heat: Elevated temperatures, such as those used in distillation or high-temperature reactions, can provide the activation energy needed to initiate thermal radical polymerization.[7]

  • Light: Exposure to UV light can generate radicals, leading to polymerization.[5] It is best to store the compound in amber vials or protect it from direct light.

  • Atmospheric Oxygen: Oxygen can participate in the formation of peroxide species, which can decompose to form radical initiators.

  • Incompatible Reagents: The use of strong acids, Lewis acids, or radical-generating reagents in your reaction will directly trigger polymerization unless the compound is intended to be the monomer.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve polymerization issues encountered during specific experimental stages.

Problem Potential Cause(s) Recommended Solution(s)
Polymerization During Storage 1. Acidic Contaminants: Trace acid on the container walls. 2. Temperature Fluctuations: Storing at room temperature or in a non-frost-free freezer. 3. Light Exposure: Storing in a clear container. 4. Atmosphere: Presence of oxygen and moisture.1. Use Passivated Containers: Store in amber glass vials that have been base-washed or silylated. 2. Control Temperature: Store at ≤ -20°C in a stable, frost-free freezer. For long-term storage, consider -80°C. 3. Add Inhibitor: Add a small amount of a radical inhibitor (e.g., BHT, ~100 ppm) and a non-nucleophilic base (e.g., potassium carbonate, a few pellets) to the storage vial. 4. Inert Atmosphere: Aliquot and store under an inert atmosphere (Nitrogen or Argon).
Polymerization During Reaction Setup/Execution 1. Acidic Reagents/Solvents: Use of protic solvents or reagents with acidic impurities.[1] 2. High Temperature: Running the reaction at elevated temperatures without an inhibitor. 3. Incompatible Catalysts: Use of Lewis acids or strong Brønsted acids.[2][6]1. Purify Solvents/Reagents: Use freshly distilled, anhydrous, and neutral solvents. Pass solvents through a plug of basic alumina if necessary. 2. Maintain Low Temperature: Run reactions at the lowest effective temperature. Use an ice bath during reagent addition. 3. Choose Compatible Conditions: If your reaction chemistry allows, add a radical inhibitor (e.g., BHT) or a hindered, non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture.
Polymerization During Workup 1. Aqueous Acid Wash: Using acidic solutions (e.g., 1M HCl) to neutralize a reaction.1. Use Mild Buffers: Neutralize with saturated sodium bicarbonate (NaHCO₃) or phosphate buffer solutions instead of strong acids. Ensure the aqueous layer remains neutral or slightly basic.
Polymerization During Purification 1. Distillation: Thermal stress causing radical polymerization. 2. Chromatography: The acidic surface of standard silica gel initiating cationic polymerization.[1]1. Vacuum Distillation: Purify via short-path vacuum distillation at the lowest possible temperature. Add a non-volatile radical inhibitor (e.g., hydroquinone, ~200 ppm) and a boiling chip to the distillation flask. 2. Passivate Silica Gel: If chromatography is necessary, use silica gel that has been pre-treated with a base. See Protocol 4 for a detailed method. Alternatively, use a less acidic stationary phase like neutral alumina.

Section 3: Key Protocols & Methodologies

Follow these detailed procedures to minimize the risk of polymerization.

Protocol 1: Recommended Storage and Handling
  • Receipt: Upon receiving 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione, immediately transfer it to a freezer set to ≤ -20°C.

  • Inhibitor Addition: Before first use, add stabilizers directly to the main container if they are not already present.

    • Add Butylated hydroxytoluene (BHT) to a final concentration of 100-200 ppm to inhibit radical polymerization.

    • Add a few pellets of anhydrous potassium carbonate to scavenge trace acid and moisture.

  • Aliquoting: Perform all handling in a fume hood under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Dispense the required amount into a clean, dry, and passivated secondary container for immediate use.

  • Resealing: Tightly seal the main container, purge with an inert gas (N₂ or Ar), and wrap the cap with paraffin film to prevent atmospheric contamination.

  • Storage: Return the main container to the freezer (≤ -20°C). Store daily-use aliquots under the same conditions.

Protocol 2: Inhibitor Selection and Usage

The choice of inhibitor depends on the suspected polymerization mechanism and its compatibility with your planned reaction chemistry.

Inhibitor ClassExampleMechanism of ActionTypical ConcentrationUse Case & Considerations
Radical Inhibitor (Phenolic) Butylated hydroxytoluene (BHT), HydroquinoneScavenges free radicals, terminating radical chain reactions.[9]50 - 500 ppmUse: General purpose stabilization during storage and reactions. BHT is more volatile and suitable for distillations. Hydroquinone is less volatile. Note: Must be removed before reactions where radicals are desired.
Base (Acid Scavenger) Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N)Neutralizes trace acids (H⁺) that initiate cationic polymerization.[1]Solid: A few pellets Liquid: 0.1 - 1.0 mol%Use: K₂CO₃ is excellent for storage (solid, non-volatile). Et₃N can be added to reaction mixtures or used to neutralize silica gel. Note: Must be removed before any acid-catalyzed reaction. Amines can inhibit certain catalysts.[1]
Protocol 3: Inhibitor Removal Prior to Reaction

If an inhibitor interferes with your experiment, it must be removed.

  • To Remove Basic Inhibitors (e.g., Triethylamine):

    • Dissolve the compound in a non-polar, water-immiscible solvent (e.g., diethyl ether or dichloromethane).

    • Carefully wash the organic solution with a saturated solution of ammonium chloride (NH₄Cl) or cold, dilute brine. Avoid strong acids.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

    • Use the purified material immediately.

  • To Remove Phenolic Inhibitors (e.g., BHT, Hydroquinone):

    • Prepare a short column (plug) of basic alumina .

    • Dissolve the compound in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture).

    • Pass the solution through the basic alumina plug, eluting with the same solvent. The polar phenolic inhibitor will be retained by the alumina.

    • Collect the eluent and concentrate under reduced pressure at low temperature.

    • Use the purified material immediately.

Protocol 4: Passivation of Silica Gel for Chromatography

Standard silica gel is acidic and a common cause of polymerization on the column.

  • Prepare Slurry: In a fume hood, create a slurry of silica gel in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Add Base: To the slurry, add 1-2% (v/w) of triethylamine (Et₃N) relative to the mass of the silica gel. For example, for 100g of silica, add 1-2 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-30 minutes.

  • Pack Column: Pack the column with the neutralized slurry as you normally would.

  • Elute: Use an eluent system that also contains a small amount of triethylamine (e.g., 0.1-0.5% v/v) to maintain the neutral/basic environment throughout the purification.

Section 4: Visualized Mechanisms and Workflows

Diagram 1: Cationic Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation Monomer Monomer Carbocation Oxocarbenium Ion (Reactive Intermediate) Monomer->Carbocation H_plus H+ (Trace Acid) H_plus->Monomer Carbocation2 Oxocarbenium Ion Monomer2 Another Monomer Dimer Growing Polymer Chain (Dimer Cation) Monomer2->Dimer Chain Growth Monomer3 ... Dimer->Monomer3 + Monomer (n) Polymer Final Polymer Monomer3->Polymer

Caption: Cationic polymerization initiated by trace acid.

Diagram 2: Radical Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., R-R) Radical 2 R• (Radical) Initiator->Radical Heat / Light Monomer Monomer Radical->Monomer Monomer_Radical Monomer Radical Monomer->Monomer_Radical Addition Monomer_Radical2 Monomer Radical Monomer2 Another Monomer Dimer_Radical Growing Polymer Chain (Dimer Radical) Monomer2->Dimer_Radical Chain Growth Termination Termination (e.g., Combination) Dimer_Radical->Termination Termination Polymer Final Polymer Termination->Polymer

Caption: Radical polymerization initiated by heat or light.

Diagram 3: Troubleshooting Workflow

G Start Polymerization Observed CheckStage At what stage did it occur? Start->CheckStage Storage During Storage CheckStage->Storage Storage Reaction During Reaction CheckStage->Reaction Reaction Purification During Purification CheckStage->Purification Purification Sol_Storage Implement Protocol 1: - Store at ≤ -20°C - Add Inhibitors (BHT, K₂CO₃) - Use Inert Atmosphere Storage->Sol_Storage Sol_Reaction Check Reagents & Conditions: - Use Anhydrous/Neutral Solvents - Control Temperature - Avoid Acidic Catalysts Reaction->Sol_Reaction Sol_Purification Modify Purification Method: - Use Vacuum Distillation w/ Inhibitor - Use Passivated Silica Gel (Protocol 4) - Use Neutral Alumina Purification->Sol_Purification

Caption: Decision tree for troubleshooting unwanted polymerization.

References

  • Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. PMC.
  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI.
  • Photochemical Halogen-Bonding Promoted Synthesis of Vinyl Sulfones via Vinyl and Sulfonyl Radicals.
  • Recent Developments on Cationic Polymeriz
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migr
  • Stabilized vinyl sulfone hardening compositions useful in photographic manufacturing.
  • Controlled cationic polymerization of vinyl ethers using substituted benzoic acid initiators and ZnCl2 activator.
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migr
  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers). MDPI.
  • Novel sustainable synthesis of vinyl ether ester building blocks. PMC - NIH.
  • Recent Developments on Cationic Polymeriz
  • Catalyst-controlled stereoselective cationic polymeriz
  • Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Britannica.
  • The synthesis and chemistry of 2,3-dihydrothiophene. Science of Synthesis.
  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
  • Polymer Additives, Heat & Light Stabilizers. SONGWON Industrial Group.
  • Sulfolene. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

This guide provides a technical assessment of the 1H NMR chemical shifts for 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione , a functionalized vinyl sulfone. This document distinguishes the target molecule (the thermodynam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the 1H NMR chemical shifts for 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione , a functionalized vinyl sulfone.

This document distinguishes the target molecule (the thermodynamic vinyl sulfone isomer) from its common synthetic precursor (the kinetic allylic sulfone isomer, 3-methoxy-3-sulfolene), providing a comparative framework for structural validation.

Technical Assessment: 1H NMR Characterization of 3-Methoxy-2,3-dihydro-1 -thiophene-1,1-dione

Executive Summary & Structural Context

Molecule: 3-Methoxy-2,3-dihydro-1


-thiophene-1,1-dione
Class:  Vinyl Sulfone / Cyclic Sulfone
CAS Registry (Related):  10033-92-8 (Parent 3-methoxy-3-sulfolene isomer)

In drug development, this scaffold serves as a reactive Michael acceptor or a masked diene. The critical analytical challenge is distinguishing the 2,3-dihydro isomer (conjugated vinyl sulfone) from the 2,5-dihydro isomer (unconjugated allylic sulfone). The shift of the double bond from the


-position (2,5-dihydro) to the 

-position (2,3-dihydro) results in distinct diagnostic NMR signals.
Structural Isomerism
  • Target (Thermodynamic): Double bond at C4-C5 (conjugated with Sulfone).

  • Alternative (Kinetic): Double bond at C3-C4 (isolated from Sulfone).

Comparative Chemical Shift Data

The following table contrasts the diagnostic signals of the target vinyl sulfone against its precursor and the non-functionalized parent sulfolene.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)
Proton EnvironmentTarget: 3-Methoxy-2,3-dihydro... (Vinyl Sulfone)Alternative: 3-Methoxy-2,5-dihydro... (Allylic Sulfone)Ref: 3-Sulfolene (Parent)
H-5 (Vinyl

to SO₂)
6.85 – 7.10 ppm (d/dd)N/A (Saturated CH₂)5.90 ppm (s)
H-4 (Vinyl

to SO₂)
6.45 – 6.60 ppm (dd)5.80 – 5.95 ppm (m)5.90 ppm (s)
H-3 (Methine/Vinyl) 4.20 – 4.50 ppm (m, Allylic)Vinyl SignalN/A
H-2 (Methylene) 3.20 – 3.50 ppm (m, diastereotopic)3.80 – 4.00 ppm (s/m)3.80 ppm (s)
-OCH₃ (Methoxy) 3.45 – 3.55 ppm (s)3.65 – 3.75 ppm (s)N/A

Key Diagnostic Indicator: The appearance of a downfield doublet at ~6.9 ppm (H-5) is the primary confirmation of the 2,3-dihydro (vinyl sulfone) system. If the vinyl region only shows signals < 6.0 ppm, the sample is likely the 2,5-dihydro precursor.

Structural Assignment Logic

The assignment of the 2,3-dihydro isomer relies on identifying the spin system connectivity. Unlike the symmetrical 3-sulfolene, the target molecule is chiral (at C3) and magnetically inequivalent.

Spin System Connectivity (COSY Logic)
  • H-5 (Vinyl,

    
    ):  Most deshielded proton due to direct attachment to the electron-withdrawing sulfone group and conjugation. Shows coupling to H-4 (
    
    
    
    Hz).
  • H-4 (Vinyl,

    
    ):  Resonates upfield of H-5. Shows coupling to H-5 and smaller allylic coupling to H-3.
    
  • H-3 (Methine): The "anchor" proton. It couples to the vinyl H-4 and the methylene H-2 protons. Its shift (~4.3 ppm) is distinct due to the methoxy group.

  • H-2 (Methylene): These protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C3. They often appear as complex multiplets rather than a simple triplet.

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR data.

NMR_Assignment Sample Unknown Sulfone Sample VinylCheck Check Vinyl Region (6.0 - 7.5 ppm) Sample->VinylCheck Isomer_25 Signals < 6.0 ppm only (Allylic Sulfone) VinylCheck->Isomer_25 No downfield shift Isomer_23 Signal > 6.8 ppm present (Vinyl Sulfone) VinylCheck->Isomer_23 Downfield doublet Coupling Analyze Coupling (J-values) Isomer_23->Coupling H5_H4 H5-H4 Coupling (Vicinal alkene) Coupling->H5_H4 H4_H3 H4-H3 Coupling (Allylic) Coupling->H4_H3 Conclusion Confirm 3-Methoxy-2,3-dihydro Structure H5_H4->Conclusion H4_H3->Conclusion

Figure 1: Decision tree for distinguishing the target vinyl sulfone from its allylic isomer.

Experimental Protocol for Validation

To reproduce these values and ensure accurate characterization, follow this standardized protocol.

A. Sample Preparation

Sulfones are polar; solvent choice significantly impacts chemical shifts (Solvent Effect).

  • Preferred Solvent: Chloroform-d (

    
    ) for standard comparison.
    
  • Alternative Solvent: DMSO-

    
     if solubility is poor or to separate overlapping methylene signals. Note: Expect H-5 to shift further downfield (~7.2 ppm) in DMSO.
    
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations may cause stacking effects in aromatic/vinyl regions.

B. Acquisition Parameters[1][2][3][4]
  • Pulse Sequence: Standard zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds. Sulfone protons adjacent to the ring can have longer T1 relaxation times; insufficient delay leads to integration errors.
    
  • Scans (NS): Minimum 16 scans for adequate S/N ratio.

C. Synthesis Pathway Verification (Mechanistic Context)

Understanding the origin of the sample aids in peak identification. The target is typically formed via base-catalyzed isomerization of the Diels-Alder adduct.

Synthesis_Pathway SM 2-Methoxy-1,3-butadiene + SO2 Kinetic 3-Methoxy-2,5-dihydrothiophene-1,1-dione (Kinetic Product / Allylic) SM->Kinetic Cheletropic Addition Base Base Catalysis (Isomerization) Kinetic->Base Thermodynamic 3-Methoxy-2,3-dihydrothiophene-1,1-dione (Thermodynamic Product / Vinyl) Base->Thermodynamic Conjugation Stabilization

Figure 2: Synthesis and isomerization pathway. The target molecule is the thermodynamic product.

References

  • Block, E. (1990). The Chemistry of Sulfones and Sulfoxides. Wiley-Interscience.
  • Chou, T., & Tso, H. H. (1989). "Preparation of 3-substituted-3-sulfolenes." Journal of Organic Chemistry, 54(13), 3258-3261.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Institute of Standards and Technology (NIST). "3-Sulfolene Mass Spectrum and Data." NIST Chemistry WebBook.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for vinyl sulfone substituent effects).

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Reactant of Route 2
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
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